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  • Product: 3-Dimethylphosphorylpropan-1-amine
  • CAS: 35790-17-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Analysis: 3-Aminopropyldimethylphosphine Oxide

This guide provides an in-depth technical analysis of 3-Aminopropyldimethylphosphine oxide (APDMPO) , a specialized organophosphorus building block used in coordination chemistry, surface functionalization, and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Aminopropyldimethylphosphine oxide (APDMPO) , a specialized organophosphorus building block used in coordination chemistry, surface functionalization, and pharmaceutical synthesis.

Structural Anatomy & Chemical Identity[1]

3-Aminopropyldimethylphosphine oxide is a bifunctional molecule featuring a polar, hydrolytically stable phosphine oxide group and a primary amine, connected by a flexible propyl linker. Unlike its silane analogues (e.g., APTES), the phosphorus-carbon (P-C) bond is resistant to hydrolysis, making APDMPO a superior candidate for aqueous applications and long-term stability.

Chemical Specifications
PropertyDetail
IUPAC Name 3-(Dimethylphosphoryl)propan-1-amine
Common Name 3-Aminopropyldimethylphosphine oxide
Molecular Formula

Molecular Weight 149.17 g/mol
SMILES CP(=O)(C)CCCN
Structure

CAS Number Note: Often custom-synthesized; related to CAS 13455-01-1 (phosphine precursor)
Functional Moieties[1][2][3][6][8][9]
  • Phosphine Oxide (

    
    ):  A hard oxygen donor with high polarity. The P=O bond is extremely strong (
    
    
    
    544 kJ/mol), imparting thermal and oxidative stability. It acts as a hydrogen bond acceptor (
    
    
    ) in biological systems.
  • Propyl Linker (

    
    ):  Provides steric flexibility ("bite angle" adjustment) when the molecule acts as a chelating ligand.
    
  • Primary Amine (

    
    ):  A nucleophilic handle for conjugation (e.g., amide coupling with carboxylic acids, reaction with isothiocyanates).
    

Synthesis Strategies

The synthesis of APDMPO typically follows two primary routes. The choice depends on the availability of the starting dimethylphosphine oxide (DMPO) and the desired scale.

Method A: Radical Addition (Direct)

This method involves the anti-Markovnikov addition of dimethylphosphine oxide to allylamine.

  • Reagents: Dimethylphosphine oxide (DMPO), Allylamine, AIBN (Radical Initiator).

  • Mechanism: Free-radical hydrophosphorylation.

  • Conditions: Reflux in toluene or ethanol.

Method B: Michael Addition & Reduction (Scalable)

This is the preferred industrial route due to the lower cost of acrylonitrile and higher atom economy.

  • Step 1: Hydrophosphorylation (Michael Addition)

    • Reaction of DMPO with acrylonitrile to form 3-cyanopropyldimethylphosphine oxide.

    • Catalyst: Basic conditions (e.g., KOH or DBU).

    • Yield: Typically >90%.

  • Step 2: Hydrogenation

    • Reduction of the nitrile group to a primary amine.

    • Catalyst: Raney Nickel or Pd/C under

      
       pressure.
      
Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Two-step synthesis via Michael Addition and Nitrile Reduction. Start Dimethylphosphine Oxide (Me2P(O)H) Intermediate Intermediate: 3-Cyanopropyldimethylphosphine oxide Start->Intermediate Base Cat. Michael Addition Reagent Acrylonitrile (CH2=CH-CN) Reagent->Intermediate Product Product: 3-Aminopropyldimethylphosphine oxide Intermediate->Product H2 / Raney Ni Reduction

Physicochemical Properties[1][2][3][10][11][12]

APDMPO is distinct from its diphenyl analogues due to the electron-donating methyl groups, which increase the electron density on the oxygen atom (making it a stronger Lewis base) and significantly enhance water solubility.

PropertyValue / CharacteristicImplication
Physical State Viscous liquid or low-melting solidHygroscopic; requires storage under inert atmosphere.
Solubility Water, Methanol, DMSO, CHCl3Ideal for aqueous phase catalysis and biological buffers.
Basicity (pKa) Amine: ~10.5; P=O: Weakly basicThe amine is protonated at physiological pH; P=O remains neutral.
Stability High Thermal/Oxidative StabilityResistant to air oxidation (unlike phosphines).

Characterization Protocols

Validation of the structure relies heavily on NMR spectroscopy, particularly


 NMR, which provides a clean diagnostic signal.
NMR Spectroscopy Data (Typical)
  • 
     NMR (
    
    
    
    ):
    Singlet at
    
    
    45–55 ppm .
    • Note: The shift is deshielded relative to the corresponding phosphine (

      
       ppm) due to the P=O bond.
      
  • 
     NMR (
    
    
    
    ):
    • 
       1.5 ppm (d, 
      
      
      
      Hz, 6H,
      
      
      )
    • 
       1.7–1.9 ppm (m, 4H, 
      
      
      
      )
    • 
       2.7 ppm (t, 2H, 
      
      
      
      )
Mass Spectrometry
  • ESI-MS:

    
     peak at 150.1 m/z .
    

Applications & Utility

A. Ligand Design in Catalysis

APDMPO serves as a hemilabile ligand. The hard oxygen atom binds to hard metals (e.g., lanthanides), while the amine can bind to softer transition metals. It is particularly useful in aqueous phase catalysis where water solubility is required.

B. Surface Functionalization

Unlike silanes (e.g., APTES) which form polymerized networks, APDMPO derivatives can be used to modify metal oxide surfaces through coordination of the P=O group or by grafting the amine end. The P-C bond stability prevents the "leaching" often seen with ester-linked ligands.

C. Pharmaceutical Building Block

The dimethylphosphine oxide moiety is increasingly used as a bioisostere for amides or sulfones in drug design. It acts as a hydrogen bond acceptor but does not donate hydrogen bonds, potentially improving membrane permeability compared to sulfonamides.

References

  • Kabachnik-Fields Reaction & Derivatives

    • Detailed methodologies for aminopropyl phosphine oxides are often adapted from general phosphine oxide synthesis protocols.
    • Source:

  • Dimethylphosphine Oxide Precursor Properties

    • "Dimethylphosphine oxide exists as the phosphine oxide, not the hydroxy tautomer."[1]

    • Source:

  • Synthesis via Michael Addition

    • "Synthesis of phosphine oxides... via the Michael addition of HPOMe2."[2]

    • Source:[2]

  • Commercial Availability & Analogues

    • Fluorochem and Enamine list APDMPO derivatives as "MedChem-relevant building blocks."
    • Source:

Sources

Protocols & Analytical Methods

Method

Strategic Integration of 3-Dimethylphosphorylpropan-1-amine in Kinase Inhibitor Design

Application Note & Technical Protocol Executive Summary 3-Dimethylphosphorylpropan-1-amine (CAS: 35790-17-1) represents a high-value building block in modern medicinal chemistry, specifically for the optimization of kina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary

3-Dimethylphosphorylpropan-1-amine (CAS: 35790-17-1) represents a high-value building block in modern medicinal chemistry, specifically for the optimization of kinase inhibitors. This molecule serves as a delivery vector for the Dimethylphosphine Oxide (DMPO) moiety—a "magic methyl" bioisostere that offers a unique combination of high polarity, hydrogen bond accepting (HBA) capability, and metabolic stability.

Unlike traditional solubilizing groups (e.g., morpholine, piperazine) which can introduce basicity-related toxicity or hERG liability, the neutral DMPO group improves thermodynamic solubility and lowers LogD without altering the ionization profile of the parent scaffold. This guide details the rationale, synthesis, and evaluation protocols for integrating this motif into ATP-competitive kinase inhibitors.

Scientific Rationale & Mechanism

The DMPO Advantage in Kinase Pockets

Kinase ATP-binding pockets are characterized by a hydrophobic cleft (hinge region) and a hydrophilic solvent-exposed front. A major challenge in inhibitor design is extending a scaffold into the solvent front to improve selectivity without compromising physicochemical properties.[1]

  • Hydrogen Bonding: The P=O bond is a hyper-strong hydrogen bond acceptor (HBA). It can engage water networks at the solvent interface or form direct H-bonds with lysine residues (e.g., the catalytic Lys in the

    
    -sheet) or backbone amides.
    
  • Solubility & Lipophilicity: The DMPO group significantly lowers Lipophilic Ligand Efficiency (LLE) by reducing LogP (typically by 1–2 units) while increasing aqueous solubility due to its high dipole moment.[1]

  • Bioisosterism: It acts as a non-planar, metabolically stable bioisostere for amides, sulfones, and ketones.[1]

Case Study Context: Brigatinib

The clinical success of Brigatinib (Alunbrig) , an ALK/EGFR inhibitor, validated the DMPO moiety.[1] In Brigatinib, the dimethylphosphine oxide is attached to an aniline ring, where it functions as a critical H-bond acceptor and solubilizing group. 3-Dimethylphosphorylpropan-1-amine allows researchers to append this same beneficial group via a flexible propyl linker to any scaffold containing a carboxylic acid or electrophile.

Experimental Protocols

Protocol A: Synthesis of 3-Dimethylphosphorylpropan-1-amine

Note: While available from specialized vendors, in-house synthesis ensures freshness and scalability.

Reaction Overview:

  • Michael Addition: Dimethylphosphine oxide adds to acrylonitrile.[1]

  • Reduction: The nitrile is reduced to the primary amine.[1]

Reagents:

  • Dimethylphosphine oxide (DMPO) [CAS: 7211-39-4]

  • Acrylonitrile[1][2]

  • Potassium tert-butoxide (KOtBu) (Catalyst)

  • Raney Nickel (catalyst)

  • Methanol (MeOH) / Ammonia (

    
    )
    

Step-by-Step Procedure:

  • Formation of 3-(dimethylphosphoryl)propanenitrile:

    • In a flame-dried round-bottom flask under

      
      , dissolve DMPO (1.0 eq) in anhydrous THF.
      
    • Add catalytic KOtBu (0.05 eq).[1]

    • Dropwise add Acrylonitrile (1.1 eq) at 0°C. The reaction is exothermic.[1]

    • Stir at room temperature (RT) for 3 hours. Monitor by TLC or LCMS (Target Mass: ~131 Da).[1]

    • Concentrate in vacuo to yield the crude nitrile oil.[1]

  • Reduction to Amine:

    • Dissolve the crude nitrile in MeOH saturated with

      
       (to prevent secondary amine formation).[1]
      
    • Add Raney Nickel (approx. 50% wt/wt relative to substrate) carefully (pyrophoric!).

    • Hydrogenate under

      
       atmosphere (balloon or Parr shaker at 40 psi) for 12 hours.
      
    • Filter through a Celite pad (keep wet to avoid fire hazard).[1]

    • Concentrate filtrate.[1] Purify via distillation or amine-functionalized silica column if necessary.

    • Yield: Colorless oil/hygroscopic solid.[1] Storage: Store under Argon at -20°C.

Protocol B: Coupling to Kinase Scaffold (Amide Bond Formation)

Objective: Attach the linker to a core scaffold (e.g., a hinge-binding carboxylate).

Reagents:

  • Core Scaffold (Carboxylic Acid)

  • 3-Dimethylphosphorylpropan-1-amine (from Protocol A)[3]

  • HATU (Coupling Agent)[4]

  • DIPEA (Base)

  • DMF (Solvent)[2][4][5]

Procedure:

  • Dissolve the Core Scaffold (1.0 eq) in dry DMF (0.1 M concentration).[1]

  • Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 5 mins to activate the acid.

  • Add 3-Dimethylphosphorylpropan-1-amine (1.2 eq).

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and Brine. (Note: The product will be polar; ensure it does not extract into the aqueous layer.[1] If highly polar, use lyophilization directly).[1]
    
  • Purification: Reverse-phase HPLC (C18 column), eluting with Water/Acetonitrile (+0.1% Formic Acid).

Protocol C: Physicochemical Profiling (Solubility & LogD)

Objective: Quantify the improvement in "druglikeness" conferred by the DMPO tail.[1]

  • Kinetic Solubility (Nephelometry):

    • Prepare 10 mM DMSO stock of the final inhibitor.[1]

    • Spike into PBS (pH 7.[1]4) to final concentrations of 1, 10, 50, 100

      
      .[1]
      
    • Incubate for 2 hours at RT.

    • Measure light scattering (Nephelometer).[1] The onset of precipitation defines the solubility limit.[1]

    • Success Criterion: Solubility > 50

      
       is desirable for lead optimization.[1]
      
  • LogD

    
     Determination (Shake-Flask): 
    
    • Partition the compound between Octanol and PBS (pH 7.4).[1]

    • Quantify phases using LC-MS/MS.

    • Target: A reduction in LogD compared to the parent carbon-analog (e.g., propyl-amide) indicates successful polarity integration.

Visualizations & Workflows

Synthesis & Logic Flow

The following diagram illustrates the synthesis of the linker and its strategic integration into a kinase inhibitor scaffold.

G cluster_props Physicochemical Impact DMPO Dimethylphosphine Oxide (DMPO) Inter Intermediate: Nitrile Adduct DMPO->Inter Michael Addn. (KOtBu, THF) Acryl Acrylonitrile Acryl->Inter Linker TARGET LINKER: 3-Dimethylphosphoryl- propan-1-amine Inter->Linker Reduction (Raney Ni, H2) Inhibitor Final Kinase Inhibitor Linker->Inhibitor Amide Coupling (HATU, DMF) Scaffold Kinase Core (COOH functionalized) Scaffold->Inhibitor Prop1 Increased Solubility (Polar Surface Area) Inhibitor->Prop1 Prop2 H-Bond Acceptor (Solvent Front) Inhibitor->Prop2

Caption: Synthetic pathway for generating the DMPO-amine linker and its downstream coupling to kinase scaffolds to enhance physicochemical properties.

Structural Interaction Map

This diagram depicts how the DMPO-tail interacts within the kinase binding site.[1]

Interaction Hinge Hinge Region (Adenine Pocket) Gatekeeper Gatekeeper Residue (Selectivity) SolventFront Solvent Front (Hydrophilic) Water Water Network Core Inhibitor Core (Heterocycle) Core->Hinge H-Bonds (Donor/Acceptor) Core->Gatekeeper Van der Waals LinkerChain Propyl Chain (Flexibility) Core->LinkerChain Covalent DMPO_Group DMPO Group (P=O) LinkerChain->DMPO_Group Covalent DMPO_Group->SolventFront Polar Contact DMPO_Group->Water H-Bond Acceptor (Strong)

Caption: Mechanistic interaction map showing the DMPO group extending into the solvent front to engage water networks and hydrophilic residues.

References

  • Huang, W. S., et al. (2016).[1] "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[6][7] Journal of Medicinal Chemistry, 59(10), 4948–4964.[7] Link[7]

  • Enamine Ltd. "Phosphine Oxides for Intramolecular Hydrogen Bonding."[1] Enamine Building Blocks Application Note. Link

  • Gonçalves, T. P., et al. (2023).[1] "The Rise of Phosphorus-Containing Drugs: Clinical Successes and Synthetic Advances." Journal of Medicinal Chemistry, 66(3), 1623–1650.

  • Lachkova, V., et al. (2004).[1][5][8][9] "Carbamoyl and Thiocarbamoyl Derivatives of 3-Aminopropyl-dimethyl-phosphine Oxide." Zeitschrift für Naturforschung B, 59(2).[1] Link

  • BLD Pharm. "Application of Phosphine Oxide in Medicinal Chemistry." BLD Pharm Research Blog. Link

Sources

Application

Application Note: Leveraging 3-Dimethylphosphorylpropan-1-amine as a "Super" Hydrogen Bond Acceptor

Topic: 3-Dimethylphosphorylpropan-1-amine as a Hydrogen Bond Acceptor in Drug Discovery Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Dimethylphosphorylpropan-1-amine as a Hydrogen Bond Acceptor in Drug Discovery Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary

This guide details the application of 3-Dimethylphosphorylpropan-1-amine (DMPPA) as a strategic building block in medicinal chemistry. The dimethylphosphine oxide (DMPO) moiety within this linker serves as a bioisostere for amides and sulfones, offering superior hydrogen bond acceptor (HBA) capability, enhanced aqueous solubility, and high metabolic stability. This note provides synthesis protocols, physicochemical profiling methods, and structural integration strategies for fragment-based drug discovery (FBDD) and scaffold hopping.

Scientific Rationale: The "Super" Acceptor

The phosphine oxide group (


) is distinct from carbonyls (

) due to the significant polarization of the P=O bond. Unlike the p-orbital overlap in carbonyls, the P=O bond exhibits strong hyperconjugative interactions and a large dipole moment (~4.3 D vs. ~2.3 D for amides), making the oxygen atom a potent hydrogen bond acceptor.
Key Advantages in Drug Design:
  • H-Bond Strength: The DMPO oxygen accepts hydrogen bonds more strongly than amides, often termed a "super-acceptor." This is critical for targeting hinge regions in kinases or solvent-exposed active site residues (e.g., Lys, Arg).

  • Solubility Modulation: The high polarity of the P=O bond significantly lowers LogD and improves aqueous solubility without introducing ionizable groups that might hinder membrane permeability.

  • Metabolic Stability: Unlike tertiary phosphines which are prone to oxidation, the phosphine oxide is chemically and metabolically inert (Phase I stable).

Comparative Physicochemical Profile

Table 1: Comparison of DMPO against standard H-bond acceptors.

Functional GroupH-Bond Basicity (

)*
Dipole Moment (D)Metabolic StabilityAqueous Solubility Impact
Dimethylphosphine Oxide 0.85 - 0.95 ~4.3 High High
Amide (

)
0.65 - 0.70~3.8ModerateModerate
Sulfone (

)
0.55 - 0.60~4.5HighLow/Moderate
Ketone (

)
0.45 - 0.50~2.7ModerateLow

*Approximate Abraham solute H-bond basicity values.

Experimental Protocols

Protocol A: Synthesis of 3-Dimethylphosphorylpropan-1-amine

Note: This building block is often synthesized via the addition of dimethylphosphine oxide to acrylonitrile followed by reduction.

Reagents: Dimethylphosphine oxide (DMPO), Acrylonitrile, Raney Nickel (or Cobalt), Methanol, Ammonia.

Workflow:

  • Michael Addition:

    • Dissolve DMPO (1.0 eq) in dry THF under

      
      .
      
    • Add Acrylonitrile (1.1 eq) dropwise at 0°C.

    • Allow to warm to RT and stir for 4 hours. The intermediate 3-(dimethylphosphoryl)propanenitrile is formed.

    • Checkpoint: Monitor by

      
       NMR (Shift from ~20 ppm to ~45 ppm).
      
  • Hydrogenation (Reduction):

    • Transfer the nitrile to a high-pressure reactor.

    • Add Methanol and catalytic Raney Nickel (pre-washed).

    • Pressurize with

      
       (50 bar) and heat to 60°C for 12 hours.
      
    • Caution: Raney Nickel is pyrophoric. Handle under inert atmosphere.

  • Purification:

    • Filter catalyst through Celite.

    • Concentrate filtrate.

    • Purify via vacuum distillation or amine-functionalized silica column chromatography (DCM/MeOH gradient).

Protocol B: Scaffold Coupling (Amide Bond Formation)

This protocol describes attaching DMPPA to a carboxylic acid-bearing drug scaffold.

Reagents: Drug Scaffold (


), HATU, DIPEA, DMF.

Step-by-Step:

  • Activation: Dissolve

    
     (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min at RT.
    
  • Coupling: Add 3-Dimethylphosphorylpropan-1-amine (1.2 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor LC-MS for product mass

    
    .
    
  • Workup:

    • Dilute with EtOAc. Wash with saturated

      
       and Brine.
      
    • Note: Due to the high polarity of the phosphine oxide, the product may remain in the aqueous phase. If so, extract with DCM/Isopropanol (3:1) or perform direct Reverse Phase (C18) purification.

Visualization of Workflows

Figure 1: Synthesis and Integration Workflow

This diagram illustrates the conversion of the precursor to the active linker and its subsequent conjugation to a drug scaffold.

G DMPO Dimethylphosphine Oxide (DMPO) Nitrile Intermediate: Phosphoryl Nitrile DMPO->Nitrile Michael Addition (THF, 0°C) Acryl Acrylonitrile Acryl->Nitrile Amine TARGET LINKER: 3-Dimethylphosphoryl- propan-1-amine Nitrile->Amine Reduction (H2, Raney Ni) FinalDrug Final Drug Candidate (Improved Solubility/HBA) Amine->FinalDrug Amide Coupling (HATU, DMF) Scaffold Drug Scaffold (R-COOH) Scaffold->FinalDrug

Caption: Synthetic route from raw materials to the final drug conjugate utilizing DMPPA.

Figure 2: Mechanism of Action (Binding Mode)

Visualizing the "Super HBA" interaction within a protein binding pocket (e.g., Kinase Hinge).

Binding Drug Drug Molecule (Phosphine Oxide) PO_Group P=O Group (Acceptor) Drug->PO_Group Residue Donor Residue (e.g., Lys/Met NH) PO_Group->Residue Strong H-Bond (Short Distance < 2.8Å) Water Solvation Shell (Displaced) PO_Group->Water High Polarity Solubilization Protein Target Protein (e.g., Kinase Hinge) Protein->Residue

Caption: The P=O moiety acts as a potent H-bond acceptor while maintaining solubility.

Validation: Assessing H-Bond Strength

To verify the "Super Acceptor" status of your synthesized analog, perform an NMR Titration Experiment .

Protocol:

  • Dissolve the DMPPA-derivative (Host) in

    
    .
    
  • Titrate with a standard Hydrogen Bond Donor (e.g., 4-fluorophenol).

  • Monitor the

    
     NMR shift. The P=O signal will shift downfield significantly upon H-bonding due to deshielding.
    
  • Result Interpretation: A larger

    
     compared to an amide analog confirms superior HBA capability.
    

Case Study Reference: Brigatinib

The clinical success of Brigatinib (Alunbrig) validates this approach. Brigatinib utilizes a dimethylphosphine oxide group to interact with the ATP-binding pocket of ALK (Anaplastic Lymphoma Kinase). The P=O group accepts a critical hydrogen bond from the backbone NH of Met1199, contributing to its high potency and selectivity over EGFR.

References

  • FDA Approved Drugs. Brigatinib (ALUNBRIG) Prescribing Information. U.S. Food and Drug Administration. Link

  • Journal of Medicinal Chemistry. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. J. Med.[1] Chem. 2016, 59, 10, 4948–4964. Link

  • BldPharm Technical Notes. Application of Phosphine Oxide in Medicinal Chemistry.Link

  • RSC Advances. Phosphorus-containing moieties in drug design: A review. RSC Adv., 2020. Link

  • Enamine Building Blocks. Phosphine Oxides for Intramolecular Hydrogen Bonding.Link

Sources

Method

Application Note: Surface Functionalization with 3-Dimethylphosphorylpropan-1-amine (DMPPA)

Abstract This guide details the protocol for functionalizing surfaces with 3-Dimethylphosphorylpropan-1-amine (DMPPA) . Unlike traditional Polyethylene Glycol (PEG) or Phosphorylcholine (PC) coatings, DMPPA utilizes a co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for functionalizing surfaces with 3-Dimethylphosphorylpropan-1-amine (DMPPA) . Unlike traditional Polyethylene Glycol (PEG) or Phosphorylcholine (PC) coatings, DMPPA utilizes a compact dimethylphosphine oxide (DMPO) headgroup. This moiety creates a "pseudo-zwitterionic" hydration shell via strong hydrogen bond acceptance, conferring exceptional anti-fouling properties without the oxidative instability of PEG or the charge-screening issues of ionic zwitterions. This protocol focuses on covalent coupling to carboxylated gold surfaces, a standard model for biosensors and nanoparticle drug carriers.[1]

Introduction & Mechanistic Insight

The Molecule: Why DMPPA?

3-Dimethylphosphorylpropan-1-amine consists of a primary amine linker separated by a propyl spacer from a dimethylphosphine oxide headgroup (


).
  • vs. PEG: PEG suffers from auto-oxidation and can elicit anti-PEG antibodies. DMPPA is chemically stable and non-immunogenic.

  • vs. Phosphorylcholine (PC): PC is a true zwitterion (phosphate anion + ammonium cation). While effective, its net charge neutrality relies on precise pH balance. DMPPA is neutral but possesses a massive dipole moment (

    
     bond), allowing it to structure water effectively without electrostatic interference in high-salt buffers.
    
Mechanism of Action: The Hydration Barrier

The efficacy of DMPPA lies in the


 bond. The oxygen atom is a potent hydrogen bond acceptor (accepting up to 3 H-bonds from water), while the methyl groups provide steric bulk. This locks water molecules into a tight "hydration shell" directly above the surface. When proteins approach, they must strip this water away—an energetically unfavorable process (

) that results in repulsion (anti-fouling).

HydrationMechanism cluster_surface Surface Interface cluster_water Hydration Barrier Surface Gold Substrate Linker Carboxyl-SAM (Linker Layer) Surface->Linker Thiol Bond DMPPA DMPPA Ligand (P=O Headgroup) Linker->DMPPA Amide Bond Water Structured Water Layer (H-Bond Network) DMPPA->Water Strong H-Bond Acceptance Protein Non-Specific Protein Water->Protein Steric/Entropic Repulsion

Figure 1: Mechanistic view of the DMPPA hydration barrier preventing protein adsorption.

Experimental Protocol: Covalent Coupling to Gold

Objective: Covalently attach DMPPA to a gold surface (planar or nanoparticle) via an EDC/NHS-activated carboxylate monolayer.

Materials Required[2][3]
  • Ligand: 3-Dimethylphosphorylpropan-1-amine (High purity >95%).

  • Surface: Gold-coated sensor chip or Au Nanoparticles.

  • Linker: 11-Mercaptoundecanoic acid (11-MUA) or Mercaptopropionic acid (MPA).

  • Activation Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

    • NHS (N-Hydroxysuccinimide) or Sulfo-NHS.[2][3]

  • Buffers:

    • Activation Buffer: 0.1 M MES, pH 5.0–6.0 (Crucial for EDC stability).

    • Coupling Buffer: 10 mM PBS or HEPES, pH 7.5–8.0 (Crucial for Amine reactivity).

    • Blocking Buffer: 1 M Ethanolamine, pH 8.5.

Step-by-Step Workflow
Phase 1: Formation of the Carboxyl-SAM (Linker Layer)
  • Clean Gold: Treat gold surface with UV/Ozone for 10 min or Piranha solution (Warning: Corrosive) to remove organic contaminants.

  • Incubation: Immerse gold in 1 mM 11-MUA (in Ethanol) for 12–18 hours.

    • Note: Ethanol is preferred for long-chain thiols to ensure ordered monolayer formation.

  • Rinse: Wash extensively with Ethanol, then Deionized (DI) water. Dry under Nitrogen stream.

Phase 2: Activation (EDC/NHS Chemistry)
  • Prepare Mix: Immediately before use, dissolve EDC (0.4 M) and NHS (0.1 M) in MES Buffer (pH 5.5) .

    • Expert Insight: EDC hydrolyzes rapidly.[1] Do not store this solution. The acidic pH prevents rapid hydrolysis while allowing active ester formation.

  • Activate: Cover the surface with the EDC/NHS solution for 15–20 minutes at Room Temperature (RT).

  • Quick Rinse: Briefly rinse with MES buffer to remove excess EDC. Do not let the surface dry.

Phase 3: DMPPA Conjugation
  • Coupling: Immediately apply 10 mM DMPPA dissolved in PBS (pH 7.5–8.0) .

    • Critical: The pH must be near the pKa of the amine (~8-9) to ensure it is unprotonated (

      
      ) and nucleophilic. If pH is too low (<7), the amine is protonated (
      
      
      
      ) and will not react with the NHS-ester.
  • Incubation: Incubate for 2 hours at RT (or overnight at 4°C).

  • Quenching: Wash surface, then incubate with 1 M Ethanolamine (pH 8.5) for 10 min to cap any unreacted NHS esters.

  • Final Wash: Rinse with PBS, then DI water.

Workflow Step1 1. SAM Formation (11-MUA on Gold) Step2 2. Activation (EDC/NHS, pH 5.5) Step1->Step2 COOH -> NHS Ester Step3 3. Conjugation (DMPPA, pH 8.0) Step2->Step3 Amine Attack Step4 4. Quenching (Ethanolamine) Step3->Step4 Cap Unreacted Sites

Figure 2: Workflow for covalent attachment of DMPPA to gold surfaces.

Quality Control & Characterization

To validate the surface, use the following metrics. A successful coating is defined by the appearance of Phosphorus and a reduction in contact angle.

TechniqueParameterExpected Result (DMPPA Surface)Control (Bare/COOH SAM)
XPS P 2p Binding EnergyPeak at ~132–133 eV (Phosphine Oxide)No Peak
Contact Angle Water Wettability< 20° (Highly Hydrophilic)~40–60° (COOH SAM)
Ellipsometry ThicknessIncrease of ~0.8–1.2 nm vs. SAMBase SAM Thickness
SPR Non-Specific Binding< 5 RU (vs. BSA/Fibrinogen)> 1000 RU
Troubleshooting Guide
  • High Contact Angle (>40°): Indicates poor coupling.

    • Cause: pH of coupling buffer was too low (amine protonated).

    • Fix: Adjust Coupling Buffer to pH 8.0–8.5.

  • Low Phosphorus Signal (XPS):

    • Cause: Hydrolysis of NHS ester before DMPPA addition.

    • Fix: Minimize time between Activation wash and DMPPA addition (< 1 min).

References

  • Conjugating Carboxyl Functionalized Gold Nanoparticles. NanoHybrids. (Standard EDC/NHS Protocol). Link

  • Surface Modification Using Phosphonic Acids and Esters. Chemical Reviews, ACS. (Review of phosphorus-based surface chemistry). Link

  • Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains. PMC, NIH. (Comparative study on high-dipole/sulfoxide/phosphine oxide hydrophilicity vs PEG). Link

  • Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles. Cytodiagnostics. (Detailed buffer and pH conditions for amine coupling). Link

  • Dimethylphosphine oxide. Wikipedia. (Chemical properties and structure of the headgroup). Link

Sources

Application

Application Note: 3-Dimethylphosphorylpropan-1-amine in Fragment-Based Drug Design (FBDD)

Executive Summary & Scientific Rationale The integration of 3-Dimethylphosphorylpropan-1-amine (DMPPA) into Fragment-Based Drug Design (FBDD) represents a shift toward "3D-rich" and highly soluble fragment libraries. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The integration of 3-Dimethylphosphorylpropan-1-amine (DMPPA) into Fragment-Based Drug Design (FBDD) represents a shift toward "3D-rich" and highly soluble fragment libraries. While traditional FBDD libraries are dominated by planar, nitrogen-rich heterocycles, DMPPA introduces the dimethylphosphine oxide (DMPO) moiety.

This specific building block serves two critical functions in early-stage discovery:

  • The "Warhead" Function: The DMPO group acts as a potent hydrogen bond acceptor (HBA) with a tetrahedral geometry, distinct from planar amides or carboxylic acids.

  • The "Solubilizer" Function: The high polarity of the P=O bond significantly enhances aqueous solubility, a non-negotiable requirement for the high-concentration screening (1–10 mM) typical of NMR and X-ray crystallography campaigns.

This guide details the physiochemical logic, screening protocols, and synthetic pathways for leveraging DMPPA to discover high-quality leads.

Chemical Logic: The Phosphorus Advantage

Bioisosterism and Geometry

DMPPA is not merely a linker; it is a delivery system for the dimethylphosphine oxide bioisostere. In medicinal chemistry, the DMPO group is increasingly utilized as a surrogate for amides, ketones, and sulfoxides.

FeatureAmide (–CONH–)Sulfone (–SO₂–)Dimethylphosphine Oxide (–P(O)Me₂–)
Geometry Planar (

)
Tetrahedral (

)
Tetrahedral (

)
H-Bond Acceptor Strong (C=O)ModerateVery Strong (P=O)
H-Bond Donor Yes (N-H)NoNo (unless functionalized)
Solubility (LogP) ModerateModerateHigh (Lowers LogP)
Metabolic Stability Variable (Hydrolysis)HighHigh (Oxidatively stable)

Key Insight: The P=O bond is shorter and more polarized than the C=O bond, creating a "harder" dipole that can pick up unique water-mediated interactions in the binding pocket.

Structural Visualization

The following diagram illustrates the chemical logic of using DMPPA in library design.

ChemicalLogic DMPPA 3-Dimethylphosphorylpropan-1-amine (The Reagent) Reaction Amide Coupling / Reductive Amination DMPPA->Reaction Fragment DMPO-Containing Fragment (The Product) Reaction->Fragment Prop1 Tetrahedral Geometry (Escape from Flatland) Fragment->Prop1 Prop2 High Aqueous Solubility (>10 mM) Fragment->Prop2 Prop3 Strong H-Bond Acceptor (P=O) Fragment->Prop3

Figure 1: The transformation of the DMPPA building block into a functional fragment, highlighting the physiochemical properties conferred by the phosphorus motif.

Screening Protocols

Because DMPPA-derived fragments are highly soluble and lack strong UV chromophores (unless coupled to an aromatic core), Ligand-Observed NMR is the gold standard for screening.

Protocol: Saturation Transfer Difference (STD) NMR

This protocol detects transient binding (


 : 

to

M) by transferring magnetization from the protein to the bound fragment.

Reagents:

  • Fragment Stock: 100 mM DMPPA-derivative in

    
    -DMSO.
    
  • Protein: Purified target protein (>95% purity), buffer exchanged into PBS or

    
    -Tris.
    
  • Control: Tryptophan or a known low-affinity binder.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the NMR tube (3 mm or 5 mm) with a total volume of 500 µL.

    • Fragment Concentration: 500 µM (High solubility of DMPO allows this without aggregation).

    • Protein Concentration: 10–20 µM (Targeting a 1:50 to 1:25 Protein:Ligand ratio).

    • Solvent: 90% Buffer / 10%

      
       (for lock). Avoid protonated buffers that overlap with the propyl chain signals (1.5–2.0 ppm).
      
  • Pulse Sequence Setup (stddiff):

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with only protein signals).

    • Off-Resonance Irradiation: Set to 40.0 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Perform distinct On- and Off-resonance experiments in an interleaved manner to minimize instability artifacts.

  • Analysis:

    • Subtract the On-resonance spectrum from the Off-resonance spectrum.

    • Positive Hit: Signals corresponding to the dimethyl (approx.[1] 1.5 ppm, doublet,

      
       Hz) and propyl protons appear in the difference spectrum.
      
    • Validation: The P-CH3 doublet is a diagnostic handle. Its appearance in the STD spectrum confirms the phosphorus end of the molecule is in contact with the protein surface.

Protocol: X-ray Crystallography (Soaking)

DMPPA fragments are ideal for crystallographic screening (e.g., Diamond Light Source XChem workflow) due to their high solubility, preventing crystal damage during soaking.

  • Crystal Growth: Grow apo-crystals of the target protein in standard drops.

  • Soak Solution:

    • Dissolve DMPPA-fragment directly in the mother liquor to a concentration of 20–50 mM .

    • Note: Most organic fragments precipitate at >5 mM. DMPO fragments often remain soluble at >100 mM.

  • Incubation: Soak crystals for 1 hour to 24 hours.

  • Cryo-protection: Transfer to cryo-solution containing the fragment at the same concentration to prevent "wash-out" of low-affinity binders.

  • Data Collection: Collect diffraction data. Look for the tetrahedral electron density of the

    
     group.
    

Synthetic Utility: Hit-to-Lead Elaboration

Once a fragment containing the DMPPA motif is identified as a hit, the amine handle (


) becomes the vector for growing the molecule.
Workflow Diagram

FBDD_Workflow Start DMPPA Building Block LibGen Library Generation (Amide Coupling/Reductive Amination) Start->LibGen Diverse Carboxylic Acids Screen Primary Screen (STD-NMR / X-ray) LibGen->Screen Pools of 5-10 Hit Hit Identification (Kd: 100 µM - 2 mM) Screen->Hit Validation Grow Fragment Growing (Utilizing Propyl-Amine Linker) Hit->Grow SAR Expansion Lead Lead Compound (Kd < 1 µM) Grow->Lead Optimization

Figure 2: The iterative FBDD workflow utilizing DMPPA as a seed for library generation and subsequent optimization.

Synthetic Protocols

Reaction A: Amide Coupling (General Library Synthesis) To attach the DMPPA "tail" to a diverse set of aromatic carboxylic acids (the "heads"):

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add 3-Dimethylphosphorylpropan-1-amine (1.1 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Unlike standard organics, the product is highly polar.[2]

    • Purification: Use Reverse Phase HPLC (C18).

    • Mobile Phase: Water/Acetonitrile gradient (low organic % is often sufficient to elute).

Reaction B: Reductive Amination (Secondary Amine Formation) To create a more flexible linker:

  • Combine aldehyde fragment (1.0 eq) and DMPPA (1.0 eq) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Stir overnight.

  • Isolate the secondary amine. This retains the basic nitrogen, providing an additional protonation point for electrostatic interactions in the pocket.

References

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry. Link

  • Finkbeiner, P., et al. (2020).[2] "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2023). "Phosphorus-containing Building Blocks and Fragments." Enamine Catalog. Link

  • Diamond Light Source. (2023). "XChem: Fragment Screening Facility Protocols." Diamond Light Source. Link

  • Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing the Hygroscopicity of Dimethylphosphine Oxide Derivatives

Welcome to the technical support center for handling dimethylphosphine oxide (DMPO) derivatives. These compounds are powerful ligands and reagents in modern chemistry, but their hygroscopic nature presents a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling dimethylphosphine oxide (DMPO) derivatives. These compounds are powerful ligands and reagents in modern chemistry, but their hygroscopic nature presents a significant challenge. This guide provides in-depth, experience-based answers and protocols to help you mitigate the effects of moisture, ensuring the integrity and reproducibility of your experiments.

The Science of Hygroscopicity in Phosphine Oxides

The root of the issue lies in the phosphorus-oxygen double bond (P=O). This bond is highly polar, with a significant partial positive charge on the phosphorus and a partial negative charge on the oxygen. The oxygen atom acts as a strong hydrogen bond acceptor, readily attracting and binding with ambient water molecules from the atmosphere[1][2]. This absorbed water can lead to a range of experimental problems, from inaccurate measurements to reaction failure.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered by researchers working with DMPO derivatives.

Q1: My reaction yield is inconsistent when using a DMPO derivative. Could water be the culprit?

A: Absolutely. This is one of the most common manifestations of moisture contamination. Trace amounts of water can negatively impact your reaction in several ways:

  • Reagent Decomposition: Water can hydrolyze sensitive reagents, such as organometallics or strong bases, rendering them inactive.

  • Catalyst Inhibition: In catalytic cycles, water can coordinate to the metal center, blocking substrate access or altering the electronic properties of the catalyst, thereby reducing its activity[3][4].

  • Side Reactions: Water can participate in undesired side reactions, leading to the formation of byproducts and lowering the yield of your target molecule.

Q2: I noticed my DMPO derivative has become clumpy, oily, or "melted." What happened, and can I salvage it?

A: Your compound has absorbed a significant amount of atmospheric moisture.[5][6] This changes its physical state from a free-flowing powder to a sticky solid or even a solution.

  • What Happened: The absorbed water molecules have formed strong hydrogen bonds with the phosphine oxide, essentially solvating the solid on a microscopic level.

  • Salvageability: It may be possible to dry the material again, but it is often difficult to remove all the bound water without specialized equipment. Gently heating the compound under a high vacuum can sometimes be effective, but care must be taken to avoid thermal decomposition.[5] A safer approach for small quantities is to dissolve the material in an appropriate solvent, dry the solution with a suitable drying agent (see SOP-03), and then carefully remove the solvent. However, for critical applications, it is always best to use a fresh, unopened container of the reagent.

Q3: What is the absolute best way to store my DMPO derivatives to prevent water absorption?

A: The gold standard for long-term storage is an inert atmosphere glovebox with a controlled environment of less than 10 ppm of H₂O and O₂.[7][8] For labs without a glovebox, the next best option is a high-quality desiccator cabinet that is regularly purged with an inert gas like nitrogen or argon. Storing the manufacturer's sealed bottle inside another sealed container with a desiccant, such as silica gel or calcium chloride, can also provide an additional layer of protection.[9] Always ensure the container is tightly sealed after each use.[5]

Q4: I'm struggling to get an accurate weight for my DMPO derivative. It keeps gaining mass on the balance. What should I do?

A: This is a classic problem with hygroscopic solids.[10][11] The compound is actively absorbing moisture from the air as you weigh it. Here are several proven solutions, ranked from most to least ideal:

  • Weigh inside a glovebox: This is the most accurate method as it eliminates atmospheric moisture.[8][10]

  • Weigh quickly and directly: If a glovebox is unavailable, weigh the reagent directly into the reaction flask, which has been previously tared.[10] Work as quickly as possible to minimize exposure time.

  • The "Solution Method": For very small quantities where high accuracy is needed, create a stock solution.[10] For example, weigh out a larger, more manageable amount of the DMPO derivative (e.g., 100 mg) and dissolve it in a known volume of anhydrous solvent (e.g., 10.0 mL). You can then accurately dispense the required amount of reagent by volume using a syringe.

Q5: My NMR spectrum shows unexpected peaks after a reaction using a DMPO derivative. Could it be related to water?

A: Yes. Water contamination can lead to several artifacts in your NMR spectrum. These can include broad peaks from water itself, new peaks from hydrolysis byproducts, or shifts in the peaks of your desired product due to changes in the solvent environment. If you suspect water is an issue, obtaining an NMR of your starting material or running a control reaction with intentionally added water can help diagnose the problem.

Part 2: Standard Operating Procedures (SOPs)

These protocols provide step-by-step guidance for critical handling procedures.

SOP-01: Weighing a Hygroscopic DMPO Derivative

This workflow outlines the decision-making process for accurately weighing your compound.

Decision workflow for weighing hygroscopic compounds.
SOP-02: Storage and Environment Selection

Choosing the correct storage environment is the first line of defense against moisture.

Storage_Decision storage storage glovebox glovebox storage:f0->glovebox Ideal desiccator Inert Gas Desiccator - Purge regularly - Use active desiccant storage:f0->desiccator Acceptable storage:f1->desiccator Good sealed_container Sealed Container in Dry Area - Use Parafilm on cap - Place inside a larger jar with desiccant pouches storage:f1->sealed_container Minimum Requirement benchtop Open Benchtop (NOT RECOMMENDED) sealed_container->benchtop High Risk

Hierarchy of storage solutions for DMPO derivatives.
SOP-03: Preparation of Anhydrous Solvents

Your solvent is a primary source of water contamination. Using a properly dried solvent is non-negotiable.

Method 1: Drying with Activated Molecular Sieves (Safest Method) [12][13][14]

  • Sieve Activation: Place 3Å molecular sieves (10-20% of the solvent volume) in a flask. Heat to at least 200°C under a high vacuum for a minimum of 8 hours.

  • Cooling: Allow the flask to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Drying: Add the solvent to be dried to the flask containing the activated sieves under an inert atmosphere.

  • Incubation: Seal the flask and let it stand for at least 48 hours before use. The solvent can be stored over the sieves.

Method 2: Solvent Purification System (SPS)

If available, an SPS is a convenient and effective way to obtain anhydrous solvents.[15] These systems typically pass the solvent through columns of activated alumina and other materials to remove water and oxygen.

Data Summary: Common Solvent Drying Agents

Drying AgentSolventsMechanismComments
3Å Molecular Sieves Most common solvents (THF, Dichloromethane, Toluene, etc.)Adsorption (water fits in pores)Very safe and effective; requires activation and time.[12][13][14]
Calcium Hydride (CaH₂) Ethers, hydrocarbons, some alcohols (e.g., 1-decanol)Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂)Highly effective; reacts to produce flammable H₂ gas; requires distillation.[13][16]
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsChemical ReactionExcellent for ethers; provides a visual indicator (deep blue color) of dryness; highly reactive and hazardous.[16]
Activated Alumina Many common solventsAdsorptionUsed in Solvent Purification Systems (SPS); very effective for rapid drying.[12][14][15]

References

  • Vertex AI Search. (n.d.). How do you handle hygroscopic solutes in the lab? - TutorChase.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Zheng, et al. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
  • Enríquez, J., et al. (2006). Unusual oxidation of phosphines employing water as the oxygen atom source and tris(benzene-1,2-dithiolate)molybdenum(VI) as the oxidant. A functional molybdenum hydroxylase analogue system. Inorganic Chemistry, 45(18), 7357-66.
  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods.
  • Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • BenchChem. (n.d.). Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions.
  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
  • Hayman, D. F. (1942). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 14(10), 846-848.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Williams, B. S., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 7435–7440.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
  • Patel, M. A., & Kapdi, A. R. (2024). Ubiquitous Role of Phosphine-Based Water-Soluble Ligand in Promoting Catalytic Reactions in Water. Chemistry, an Asian Journal, 24(9), e202400057.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Arp, F. F., et al. (2019). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 48(38), 14312-14325.
  • Blümel, J., et al. (2020). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Inorganics, 8(11), 60.

Sources

Optimization

Technical Support Center: Phosphine Oxide Synthesis via Michael Addition

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Yield & Troubleshooting for Secondary Phosphine Oxide (SPO) Michael Additions Core Directive & Mechanism The "Why" B...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Yield & Troubleshooting for Secondary Phosphine Oxide (SPO) Michael Additions

Core Directive & Mechanism

The "Why" Behind the Protocol

To optimize the yield of tertiary phosphine oxides, you must control the tautomeric equilibrium of the Secondary Phosphine Oxide (SPO). SPOs exist primarily in the air-stable P(V) oxide form (


), which is non-nucleophilic.

For the Michael addition to occur, we must access the reactive P(III) form. This is achieved via two primary pathways:

  • Base-Catalyzed (Ionic): A base deprotonates the SPO, generating a phosphinite anion (

    
    ), which is a potent nucleophile.
    
  • Thermal/Radical (Neutral): Heating shifts the equilibrium toward the P(III)-OH tautomer or generates radical species (in air-mediated variants), allowing attack on the alkene.

The Tautomeric Control System

The following diagram illustrates the critical activation step. If your yield is low, your conditions are likely failing to shift this equilibrium to the right.

Tautomerism cluster_0 Activation Phase cluster_1 Michael Addition SPO_V Sec. Phosphine Oxide (P(V) Stable Form) R2P(O)H SPO_III Phosphinous Acid (P(III) Reactive) R2P-OH SPO_V->SPO_III Heat / Tautomerism Anion Phosphinite Anion (Nucleophile) [R2P-O]- SPO_III->Anion + Base - H2O Product Tertiary Phosphine Oxide (Final Product) Anion->Product 1. Attack 2. Protonation Alkene Michael Acceptor (Acrylate/Enone)

Figure 1: The activation pathway of Secondary Phosphine Oxides.[1][2] Base catalysis drives the formation of the nucleophilic anion.

Troubleshooting Guide (Q&A)

Issue: Reaction Mixture Solidification (Polymerization)

User Question: "I added DBU to my mixture of diphenylphosphine oxide and methyl acrylate, and within 5 minutes, the solution turned into a solid gel. What happened?"

Diagnosis: You triggered anionic polymerization of the Michael acceptor.[3] The phosphinite anion is not only a nucleophile for the Michael addition but also a potent initiator for polymerization, especially with highly reactive acrylates.

Corrective Protocol:

  • Temperature Control: Lower the reaction temperature to 0°C or -10°C before adding the base.

  • Order of Addition: Do not mix the base and the acrylate directly.

    • Correct Order: Dissolve SPO in solvent

      
       Add Base (generate anion) 
      
      
      
      Add Acrylate dropwise and slowly.
  • Inhibitors: Ensure your acrylate contains a radical inhibitor (e.g., MEHQ) if running under radical conditions, though this is less effective against anionic polymerization. The slow addition is the primary fix.

Issue: Low Conversion / Stalled Reaction

User Question: "I am using KOH in THF at room temperature. The reaction reaches 50% conversion and stops. Adding more base doesn't help."

Diagnosis: This is likely due to the Retro-Michael Reaction or insufficient base strength for sterically hindered substrates. The Michael addition is reversible. If the product is sterically crowded, the equilibrium may favor the starting materials.

Corrective Protocol:

  • Solvent Switch: Switch from THF to DMSO or Ethanol .

    • Why? Polar solvents stabilize the intermediate charged species and can enhance the nucleophilicity of the phosphinite anion.

  • Base Optimization: If using KOH, the water generated can hydrolyze the ester (if using acrylates). Switch to an organic base like TBD (Triazabicyclodecene) or TMG (Tetramethylguanidine) which are highly effective for P-C bond formation without generating water [1].

  • Concentration: Increase the concentration of the reactants (up to 2-3 M). Le Chatelier’s principle will drive the equilibrium toward the product.

Issue: Product Purification Difficulties

User Question: "My yield is high, but I cannot separate the phosphine oxide from the excess base and byproducts. Column chromatography is streaking."

Diagnosis: Phosphine oxides are highly polar and coordinate to silica, causing streaking and loss of product.

Corrective Protocol:

  • Avoid Chromatography: Use the "Precipitation Protocol."

    • Tertiary phosphine oxides are often insoluble in non-polar solvents (Hexane/Heptane) but soluble in chlorinated solvents.

    • Step: Dissolve crude in minimal DCM

      
       Add excess Hexane/Diethyl Ether 
      
      
      
      Cool to 0°C. The product often crystallizes out.
  • Water Wash: If using a water-immiscible solvent (DCM/Toluene), wash the organic layer with dilute acid (1M HCl) to remove amine bases (DBU/TEA), then brine. Note: Ensure your product is not acid-sensitive.

Optimized Experimental Protocols

Protocol A: High-Yield Base-Catalyzed Synthesis (Standard)

Best for: Lab-scale synthesis, valuable substrates, temperature-sensitive compounds.

ParameterSpecificationReason
Stoichiometry 1.0 eq SPO : 1.1 eq AlkeneSlight excess of alkene ensures full consumption of the harder-to-remove SPO.
Solvent THF or DMSO (0.5 M)THF for ease of workup; DMSO for sluggish reactions.
Catalyst 10 mol% DBU or TBD Strong organic bases prevent hydrolysis side reactions common with hydroxides.
Temperature 0°C

RT
Start cold to prevent polymerization; warm to drive conversion.
Atmosphere Nitrogen/ArgonPrevents oxidation of trace P(III) intermediates.

Step-by-Step:

  • Charge a flame-dried flask with Secondary Phosphine Oxide (1.0 equiv) and anhydrous THF.

  • Cool to 0°C.

  • Add DBU (0.1 equiv) via syringe. Stir for 10 minutes.

  • Add the Michael Acceptor (1.1 equiv) dropwise over 20 minutes.

  • Allow to warm to Room Temperature and stir for 2-4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Green Chemistry (Solvent-Free / Catalyst-Free)

Best for: Industrial scale-up, stable substrates, "Green" requirements.

Recent studies [2, 3] demonstrate that many SPOs react with acrylates/acrylamides without any catalyst if heated, or in water.

ParameterSpecificationReason
Solvent None (Neat) or Water100% Atom Economy; Water acts as a proton shuttle.
Catalyst NoneThermal activation of P(O)H

P-OH tautomer.
Temperature 70°C - 80°CRequired to access the reactive tautomer without base.

Step-by-Step:

  • Mix SPO (1.0 equiv) and Alkene (1.0 equiv) in a reaction vessel.

  • Heat to 80°C under Argon (or air, if substrate allows [3]).

  • Monitor by

    
     NMR.[2] The signal will shift from ~20-50 ppm (doublet, SPO) to ~30-60 ppm (singlet, Product).
    
  • Purification: Upon cooling, the product often solidifies. Wash with diethyl ether to remove unreacted starting material.

Decision Logic for Optimization

Use this flow to select the correct optimization path for your specific substrate.

OptimizationFlow Start Start: Select Substrate SubstrateType Is the Michael Acceptor prone to polymerization? (e.g., Acrylates) Start->SubstrateType YesPoly Yes (Acrylates) SubstrateType->YesPoly High Risk NoPoly No (Enones/Amides) SubstrateType->NoPoly Stable ProtocolA Use Protocol A (Base) Temp: 0°C Add Inhibitor YesPoly->ProtocolA ProtocolB Use Protocol B (Neat) Temp: 80°C Solvent-Free NoPoly->ProtocolB CheckYield Check Conversion ProtocolA->CheckYield ProtocolB->CheckYield LowYield Low Yield? CheckYield->LowYield Fix 1. Switch Solvent (THF -> DMSO) 2. Increase Conc. 3. Change Base (DBU -> TBD) LowYield->Fix

Figure 2: Decision matrix for selecting the optimal reaction conditions based on substrate stability.

References

  • Organocatalyzed Phospha-Michael Addition: Title: Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators.[4] Source: Chemistry - A European Journal (2023). URL:[Link]

  • Green/Water-Based Synthesis: Title: Synthesis of water-soluble phosphine oxides by Pd/C-catalyzed P-C coupling in water.[5] Source: Organic Letters (2012). URL:[Link]

  • Aerobic/Solvent-Free Addition: Title: Aerobic addition of secondary phosphine oxides to vinyl sulfides: a shortcut to 1-hydroxy-2-(organosulfanyl)ethyl(diorganyl)phosphine oxides.[2] Source: Beilstein Journal of Organic Chemistry (2015).[2] URL:[Link][2]

  • Mechanistic Insight (Tautomerism): Title: Catalyst-free regio- and chemoselective addition of secondary phosphine oxides to isoquinolines.[6] Source: ResearchGate / Beilstein J. Org. Chem (Contextual). URL:[Link]

Sources

Troubleshooting

preventing oxidation of phosphine intermediates during synthesis

Current Status: Operational Topic: Preventing Oxidation of Phosphine Intermediates ( ) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Oxidation of Phosphine Intermediates (


)
Lead Scientist:  Dr. A. Vance, Senior Application Scientist

Introduction: The Invisible Thief

Welcome to the . If you are here, you likely faced a common reality: phosphines are thermodynamically eager to become phosphine oxides. The formation of the P=O bond is highly exothermic (


 544 kJ/mol), driving the equilibrium aggressively toward oxidation.

In drug development and catalysis, this degradation is not just an impurity issue—it kills catalyst activity (poisoning metal centers) and alters stoichiometry in total synthesis (e.g., Wittig, Mitsunobu). This guide moves beyond basic "use nitrogen" advice to provide rigorous, chemically grounded protocols for stabilizing these sensitive intermediates.

Module 1: The First Line of Defense (Inert Atmosphere & Solvents)

The Oxygen Source Analysis

Oxidation rarely happens "by magic." It enters through three specific vectors.[1][2] You must identify which one is compromising your system:

  • Headspace Diffusion: Poor seals on Schlenk flasks or septa.

  • Dissolved Oxygen: Solvents that were not rigorously degassed.

  • Peroxides: Ethers (THF, Et2O) acting as oxidants even under

    
    .
    
Solvent Degassing Protocols

Critical Rule: Sparging is often insufficient for electron-rich alkyl phosphines (e.g.,


, 

). Use the decision matrix below to select the correct method.
Protocol A: Freeze-Pump-Thaw (The Gold Standard)

Best for: Small volumes (<50 mL), highly sensitive phosphines, and volatile solvents.

  • Freeze: Place Schlenk flask in liquid

    
     until solvent is solid.
    
  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 mins.

  • Thaw: Close flask. Thaw in warm water bath. Gas bubbles will evolve.[3]

  • Repeat: Perform 3 cycles minimum. Backfill with Argon (heavier than air).[4]

Protocol B: Vigorous Sparging

Best for: Large volumes (>100 mL), less sensitive aryl phosphines (


).
  • Use a fritted gas dispersion tube (not a needle).

  • Flow rate must create "rolling boil" turbulence.

  • Duration: 15 mins per 100 mL solvent.

Data Comparison: Oxygen Removal Efficiency

FeatureFreeze-Pump-Thaw (FPT)Sparging (

/Ar)
Sonicated Vacuum
Residual

< 0.05 ppm (High Purity)~1–5 ppm (Variable)~5–10 ppm
Solvent Loss NegligibleSignificant (Volatiles)Moderate
Setup Time High (45+ mins)Low (15 mins)Low (10 mins)
Suitability

, Primary Phosphines

, Phosphites
HPLC Solvents only

Module 2: Chemical Protection (The Borane Strategy)

When physical isolation (glovebox) is impossible or workup requires open-air handling (chromatography), you must use chemical protection . Borane (


) acts as a Lewis acid, binding the phosphorus lone pair (

), rendering it unreactive to oxygen.
Workflow Diagram: Borane Protection Cycle

BoraneProtection cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Deprotection Phase P_Free Free Phosphine (R3P:) [Air Sensitive] P_Adduct Phosphine-Borane (R3P-BH3) [Air Stable] P_Free->P_Adduct + BH3 Source (0°C to RT) BH3_Source BH3·THF or BH3·DMS BH3_Source->P_Adduct Silica Silica Column Chromatography P_Adduct->Silica Storage Benchtop Storage (Weeks/Months) Silica->Storage P_Recovered Free Phosphine (R3P:) Storage->P_Recovered + DABCO (Toluene, Heat) DABCO Reagent: DABCO or Et2NH DABCO->P_Recovered

Caption: The Borane Protection Strategy allows air-sensitive phosphines to be purified on standard silica gel before regenerating the active ligand.

Protocol: Borane Protection & Deprotection

Step 1: Protection

  • Dissolve crude phosphine in dry THF under

    
    .
    
  • Cool to 0°C. Add

    
     (1.1 equiv) dropwise.
    
  • Stir 1–2 h at RT.

  • Verification:

    
     NMR will show a broad multiplet (due to B-P coupling) shifted upfield compared to the oxide.
    
  • Workup: Quench with water (carefully!), extract, and purify via standard silica flash chromatography. The adduct is air-stable.

Step 2: Deprotection (The "DABCO" Method) Why DABCO? It has a higher affinity for borane than the phosphine and forms an insoluble adduct, driving the equilibrium forward.

  • Dissolve

    
     in Toluene or Benzene.
    
  • Add DABCO (1.2–2.0 equiv).

  • Heat to 40–80°C (monitor by TLC/NMR).

  • Result:

    
     precipitates as a white solid.
    
  • Filtration: Filter the solid under inert gas. The filtrate contains your pure, free phosphine.

Module 3: Troubleshooting & FAQs

Diagnostic Guide
SymptomProbable CauseCorrective Action

NMR shows two peaks (e.g.,

-10 and

+45)
Partial Oxidation. The downfield peak (+45) is likely the oxide.Do not distill. Oxides often sublime. Use the ZnCl2 precipitation method (see FAQ) or reduce with

.
Reaction turns cloudy upon adding solvent Dissolved Oxygen reacting instantly.Stop. Perform FPT on all solvents. Add antioxidant (BHT) if using ethers.
Yield drops after rotovap Trace peroxides in ether/THF or air leak in rotovap seal.Use a dedicated inert-gas backfilled rotovap or switch to Borane protection before evaporation.
Frequently Asked Questions

Q: Can I remove phosphine oxide from my product without a column? A: Yes. Phosphine oxides coordinate strongly to hard Lewis acids.

  • Method: Dissolve mixture in Ethanol. Add

    
     or 
    
    
    
    (1.5 equiv). The Metal-Phosphine Oxide complex usually precipitates. Filter to remove.

Q: My phosphine is an oil. How do I weigh it without oxidation? A: Do not weigh free phosphines on an open balance.

  • Technique: Tared Schlenk Flask. Weigh the empty flask with a septum. Add phosphine via syringe inside the hood. Weigh again. Calculate mass by difference.

Q: How do I distinguish Phosphine vs. Oxide on NMR? A:

  • Phosphine (

    
    ):  Generally upfield (negative ppm) or low positive. Sharp singlet.
    
  • Oxide (

    
    ):  Shifted downfield (positive ppm) by 20–50 ppm relative to the parent phosphine.
    
  • Borane Adduct: Broad multiplet (quartet) due to

    
    -
    
    
    
    coupling (
    
    
    ).

References

  • Schlenk Line Survival Guide. (2023). Freeze-Pump-Thaw Cycling. [Link]

  • Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes.[5][6][7][8][9] Journal of the American Chemical Society. [Link]

  • Batesky, D. C., et al. (2017).[10] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride.[10][11] Journal of Organic Chemistry. [Link]

  • Reich, H. J. (2023). Collection of 31P Chemical Shifts.[4][12] University of Wisconsin-Madison. [Link]

Sources

Optimization

Technical Support Center: Water-Soluble Phosphine Oxide Amines

Ticket System: Extraction & Isolation Protocols Status: Active Agent: Senior Application Scientist (Separation Science Unit) Topic: Overcoming the "Hydrophilic Trap" in Phosphine Oxide Amine Isolation Introduction: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Extraction & Isolation Protocols

Status: Active Agent: Senior Application Scientist (Separation Science Unit) Topic: Overcoming the "Hydrophilic Trap" in Phosphine Oxide Amine Isolation

Introduction: The "Hydrophilic Trap"

User Context: You have synthesized a phosphine oxide containing an amine moiety (e.g., via oxidation of a phosphino-amine). You are attempting to isolate it from an aqueous reaction mixture, but standard extraction (DCM/Water or EtOAc/Water) yields nothing. The product remains in the aqueous phase.

The Science: This class of compounds presents a dual-polarity challenge:

  • The Phosphine Oxide (

    
    ):  A potent hydrogen bond acceptor. The oxygen atom carries a significant partial negative charge, creating a strong hydration shell with water molecules.
    
  • The Amine (

    
    ):  If the pH is not strictly controlled, the amine exists as an ammonium cation (
    
    
    
    ), rendering the molecule an ionic salt with near-infinite water solubility.

This guide treats the Phosphine Oxide Amine (POA) as the target product to be recovered.

Troubleshooting Guide (Ticket #001): Standard Extraction Failure

Issue: "I washed the reaction mixture with Dichloromethane (DCM), but the product is still in the water layer."

Diagnosis: The Polarity Mismatch

Pure DCM or Ethyl Acetate is often too non-polar to disrupt the hydration shell of a water-soluble POA. Furthermore, if your aqueous phase is neutral or acidic, your amine is protonated.

Protocol A: The "Lower Phase" Modification (DCM:IPA)

We must increase the polarity of the organic phase without making it miscible with water.

The Solution: Use a 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA) .

  • Why: IPA acts as a "phase transfer cosolvent." It is polar enough to interact with the POA and drag it into the organic layer, while the DCM maintains immiscibility with water [1].

Step-by-Step:

  • pH Adjustment (Critical): Measure the pH of the aqueous layer. Add 2M NaOH or

    
     until the pH is >12 .
    
    • Reasoning: You must drive the equilibrium

      
      . Only the neutral free base can be extracted.
      
  • Solvent Preparation: Pre-mix DCM and Isopropanol in a 3:1 ratio (v/v).

  • Extraction: Add the solvent mixture to the aqueous phase (1:1 volume ratio). Shake vigorously for 2 minutes.

  • Separation: Allow layers to settle. The organic layer will be on the bottom .

    • Note: IPA increases the solubility of water in DCM. You may need to back-wash the organic layer with brine to remove excess water.

Visualization: Solvent Decision Logic

SolventSelection start Start: Product in Aqueous Phase check_ph Check pH start->check_ph is_acidic Is pH < 10? check_ph->is_acidic adjust_base Adjust to pH > 12 (Use NaOH or K2CO3) is_acidic->adjust_base Yes select_solvent Select Solvent System is_acidic->select_solvent No adjust_base->select_solvent dcm_ipa Use DCM:IPA (3:1) Standard for polar amines select_solvent->dcm_ipa Moderate Solubility n_butanol Use n-Butanol For ultra-hydrophilic species select_solvent->n_butanol High Water Solubility

Figure 1: Decision matrix for optimizing solvent systems based on pH and compound polarity.

Troubleshooting Guide (Ticket #002): Emulsions & Low Yields

Issue: "I tried the DCM:IPA mix, but I formed a terrible emulsion, or the yield is still only 30%."

Diagnosis: The Hydration Shell is Too Strong

The dipole of the P=O bond is stabilizing the molecule in the water lattice. You need to chemically "squeeze" the molecule out.

Protocol B: The "Salting Out" (Hofmeister Effect)

We utilize the Hofmeister Series principle.[1] By saturating the aqueous phase with strong ions, we increase the surface tension and decrease the solubility of non-electrolyte organic molecules (the "Salting Out" effect) [2].

The Solution: Saturation with Potassium Carbonate (


).
  • Why

    
    ?  It serves a dual purpose:
    
    • High Ionic Strength: Salts out the organic product.

    • Basicity: Maintains high pH to keep the amine deprotonated.

Step-by-Step:

  • Saturation: Add solid

    
     to your aqueous phase until no more solid dissolves (saturation point). The solution should be viscous.
    
  • Extraction: Extract with Acetonitrile (MeCN) or THF .

    • Counter-Intuitive: Normally, MeCN and THF are miscible with water. However, in a saturated salt solution, they separate into a distinct upper layer (phase separation).

  • Separation: The organic layer (top) will contain your POA. The bottom salt water layer will be very dense.

Data: Solvent Efficiency Comparison

Solvent SystemPolarity Index (

)
Target Compound TypeExpected Recovery
DCM (Pure) 3.1Lipophilic Amines< 10% (Fail)
EtOAc 4.4Moderately Polar~ 20-40%
DCM:IPA (3:1) ~3.5 (Hybrid)Polar Phosphine Oxides60-85%
n-Butanol 3.9Highly Water Soluble80-90% (High BP*)
MeCN + Salt 5.8Ultra-Hydrophilic> 95%

*High BP: n-Butanol boils at 117°C, making rotary evaporation difficult. Use only if necessary.

Troubleshooting Guide (Ticket #003): The "Impossible" Extraction

Issue: "My compound is extremely water-soluble (


). Batch extractions are not working."
Diagnosis: Unfavorable Partition Coefficient

If the partition coefficient (


) is less than 1, even ten batch extractions will fail to recover the majority of the material.
Protocol C: Continuous Liquid-Liquid Extraction

You must shift from equilibrium-based batch steps to a non-equilibrium continuous process.

The Solution: Use a Liquid-Liquid Continuous Extractor (specifically for solvents heavier than water, if using DCM).

Step-by-Step:

  • Setup: Assemble a continuous extractor (e.g., Kutscher-Steudel or standard heavy-solvent extractor).

  • Solvent: Fill the boiling flask with DCM.

  • Aqueous Phase: Place your pH-adjusted (pH > 12) aqueous solution in the extraction chamber.

  • Operation: Reflux the DCM. Condensed DCM droplets will drip through the aqueous layer, extract a tiny amount of POA, and return to the boiling flask.

  • Duration: Run for 12–24 hours. The solvent flask effectively accumulates the product because the reverse transfer (organic to aqueous) is prevented by the boiling step.

Visualization: Continuous Extraction Workflow

ContinuousExtraction cluster_apparatus Apparatus Cycle boiling_flask Boiling Flask (DCM + Accumulating Product) condenser Condenser (Liquefies DCM Vapor) boiling_flask->condenser Vapor Rise droplets DCM Droplets (Extracting) condenser->droplets Condensation aq_chamber Aqueous Chamber (Water + Target POA) aq_chamber->boiling_flask Return with Product droplets->aq_chamber Pass Through

Figure 2: Cyclic workflow of a continuous liquid-liquid extractor. The product accumulates in the boiling flask.

Frequently Asked Questions (FAQ)

Q: Can I use solid-phase extraction (SPE) instead of liquid extraction? A: Yes. For water-soluble amines, a Reverse Phase C18 cartridge is often insufficient. Use a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Load: Acidic pH (binds the amine as

    
    ).
    
  • Wash: MeOH/Water (removes non-basic impurities).

  • Elute: MeOH + 5%

    
     (neutralizes amine to release it).
    

Q: I used n-Butanol and got a great yield, but I can't rotovap it off. What now? A: n-Butanol (bp 117°C) is difficult to remove. Add water to the n-Butanol extract and form an azeotrope, or wash the n-Butanol extract with ether/heptane to pull the product out (if the product is less soluble in ether than butanol), though this is risky. The best method is usually a high-vacuum pump with a slightly heated bath (50°C), or loading the crude butanol solution directly onto a silica column if the volume is manageable.

Q: How do I verify if my extraction worked without running an NMR? A: TLC is difficult for these compounds (they streak). Use TLC with a basic modifier : 10% MeOH in DCM + 1% Triethylamine (TEA) or


. The base prevents the amine from interacting with the acidic silica, giving a distinct spot rather than a streak.

References

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2023).[2][3] Salting Out. Chemistry LibreTexts. Retrieved from [Link]

  • Biotage. (2023).[3][4] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from [Link]

Sources

Troubleshooting

stability of 3-Dimethylphosphorylpropan-1-amine at high temperatures

This guide serves as a specialized technical support resource for researchers working with 3-(Dimethylphosphoryl)propan-1-amine (CAS: 35790-17-1), also known as 3-aminopropyl dimethyl phosphine oxide . The content is str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-(Dimethylphosphoryl)propan-1-amine (CAS: 35790-17-1), also known as 3-aminopropyl dimethyl phosphine oxide .

The content is structured to address stability challenges, specifically thermal degradation, oxidative stress, and handling protocols in high-temperature experimental setups.

Status: Active | Topic: Thermal Stability & Handling | Role: Senior Application Scientist

Executive Stability Profile

Compound: 3-(Dimethylphosphoryl)propan-1-amine CAS No: 35790-17-1 Molecular Formula: C


H

NOP
Thermal & Chemical Resistance Data

The following data points are synthesized from structural analogues (tertiary phosphine oxides) and functional group analysis (primary amines).

ParameterSpecification / LimitTechnical Note
Intrinsic Thermal Stability Stable up to 180°C - 200°C (Inert atm)The P=O bond is hyper-stable (bond energy ~544 kJ/mol). Decomposition is primarily driven by the alkyl-amine chain, not the phosphorus center.
Oxidative Onset (Air) > 110°C Primary amines are susceptible to N-oxidation and subsequent radical degradation at elevated temperatures in air.
Hygroscopicity High Phosphine oxides are strong hydrogen bond acceptors. Absorbed water can induce hydrolysis artifacts or lower boiling points.
CO

Sensitivity
Moderate to High The primary amine reacts with atmospheric CO

to form carbamates, often mistaken for thermal decomposition precipitates.

Troubleshooting Guide & FAQs

Direct answers to critical experimental issues.

Q1: The compound turned from colorless to yellow/brown after heating at 140°C. Is it degraded?

Diagnosis: Oxidative Degradation of the Amine. While the phosphine oxide core (Me


P=O) remains intact, the primary amine tail (–NH

) is undergoing oxidation. This is common when heating amines in the presence of trace oxygen.
  • Root Cause: Lack of inert gas blanketing or dissolved oxygen in the solvent.

  • Impact: The P=O functionality likely remains active, but the amine titer has decreased. If your application relies on the amine (e.g., imine formation), the reagent quality is compromised.

  • Corrective Action: Distill under reduced pressure (vacuum) to recover the pure compound. Future reactions must be performed under strict Argon/Nitrogen atmosphere.

Q2: I observe a white precipitate forming when the oil is cooled after high-temperature synthesis.

Diagnosis: Carbamate Formation (CO


 Capture). 
3-(Dimethylphosphoryl)propan-1-amine acts similarly to CO

-capture amines (like MEA). If the reaction vessel was opened to air while cooling, the amine reacted with atmospheric CO

.
  • Mechanism:

    
    
    
  • Verification: The precipitate should dissolve or release gas (CO

    
    ) upon acidification or strong heating (>150°C, reversing the equilibrium).
    
  • Prevention: Maintain positive inert gas pressure during the entire cooling phase until room temperature is reached.

Q3: Can I use this ligand for catalysis reactions above 200°C?

Recommendation: Proceed with Caution. At temperatures >200°C, even in inert atmospheres, you risk Hofmann-like elimination or alkyl chain homolysis.

  • Risk Factor: The propyl chain connecting the P and N atoms is the weakest structural link.

  • Protocol: Conduct a TGA (Thermogravimetric Analysis) ramp experiment first. If 200°C is strictly required, ensure the solvent system is deoxygenated (freeze-pump-thaw) and free of transition metals that might catalyze N-dealkylation.

Experimental Protocols

Protocol A: Re-Purification of Thermally Degraded Material

Use this workflow if your compound has yellowed or absorbed moisture.

  • Dissolution: Dissolve the viscous oil/solid in a minimal amount of dry Dichloromethane (DCM) or Chloroform.

  • Filtration: Filter through a 0.45

    
    m PTFE membrane to remove insoluble carbamates or polymeric degradation products.
    
  • Vacuum Distillation (Kugelrohr Recommended):

    • Pressure: < 0.1 mbar (High vacuum is essential to lower boiling point).

    • Temperature: Slowly ramp from 100°C. Expect distillation around 130-160°C depending on vacuum quality.

    • Collection: Discard the first 5% (volatiles/water). Collect the main colorless fraction.

  • Storage: Store under Argon in a desiccator.

Protocol B: Stability "Stress Test" for New Applications

Before committing valuable precursors, validate the ligand's stability under your specific conditions.

  • Preparation: Prepare a 0.1 M solution of the amine in your target solvent (e.g., Toluene, DMF).

  • Control: Take a 0.5 mL aliquot for

    
    H and 
    
    
    
    P NMR (Time = 0).
  • Stress: Heat the remaining solution to your target temperature (e.g., 150°C) for 24 hours under Argon.

  • Analysis:

    • Take aliquots at 4h and 24h.

    • 
      P NMR Signal:  The signal for the oxide (typically 
      
      
      
      30-50 ppm) should remain a sharp singlet. New peaks indicate P-C bond cleavage.
    • 
      H NMR Signal:  Integration of the 
      
      
      
      protons relative to the P-Me protons will reveal if the amine tail is degrading.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of degradation: Oxidation (Air) vs. Carbamate Formation (CO


) vs. Thermal Cleavage  (Extreme Heat).

StabilityPathways Start 3-(Dimethylphosphoryl) propan-1-amine (Pure / Colorless) HeatAir Pathway A: Heat + Air (O2) Start->HeatAir > 110°C HeatCO2 Pathway B: Cooling + Air (CO2) Start->HeatCO2 Ambient T HeatExtreme Pathway C: Heat > 200°C (Inert Atm) Start->HeatExtreme Pyrolysis Oxidation N-Oxidation & Radical Coupling (Yellow/Brown Oil) HeatAir->Oxidation Radical Mechanism Carbamate Ammonium Carbamate Salts (White Precipitate) HeatCO2->Carbamate Reversible Capture Cleavage Alkyl Chain Homolysis (Irreversible Fragmentation) HeatExtreme->Cleavage Bond Rupture Carbamate->Start Heat > 150°C / Vacuum

Figure 1: Stability decision tree showing the three primary degradation risks. Note that Pathway B is reversible, while A and C are largely irreversible.

References

  • Lachkova, V., et al. (2004). Carbamoyl and Thiocarbamoyl Derivatives of 3-Aminopropyl-dimethyl-phosphine Oxide.[1][2][3][4] Zeitschrift für Naturforschung B, 59(2), 221-227. (Demonstrates synthesis and stability of derivatives). [Link]

  • Gorbachuk, E. V., et al. (2016). Thermal stability of primary and secondary phosphine oxides.[5] Phosphorus, Sulfur, and Silicon and the Related Elements.[6] (Contextual data on phosphine oxide stability). [Link]

  • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering. (Mechanisms of amine degradation at 135-165°C). [Link]

Sources

Reference Data & Comparative Studies

Validation

31P NMR shift of 3-Dimethylphosphorylpropan-1-amine

Technical Comparison Guide: 31P NMR Characterization of 3-Dimethylphosphorylpropan-1-amine Executive Summary & Chemical Identity 3-Dimethylphosphorylpropan-1-amine (also known as (3-aminopropyl)dimethylphosphine oxide) i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 31P NMR Characterization of 3-Dimethylphosphorylpropan-1-amine

Executive Summary & Chemical Identity

3-Dimethylphosphorylpropan-1-amine (also known as (3-aminopropyl)dimethylphosphine oxide) is a specialized organophosphorus building block characterized by a hydrophilic tertiary phosphine oxide head group and a primary amine tail. It serves as a critical ligand precursor for water-soluble metal complexes and a functional monomer for advanced polymer synthesis.

This guide provides a definitive analysis of its


P NMR spectral signature , distinguishing it from common structural analogs (phosphonates, secondary phosphine oxides) and establishing a robust identification protocol for researchers.
Structural Analysis

The molecule features a phosphorus atom in the +5 oxidation state (


), bonded to three alkyl carbons (two methyls, one propyl) and one oxygen. This specific environment dictates its chemical shift.

Structure P P(V) Center (Tertiary Phosphine Oxide) O Oxygen (Double Bond) P->O P=O Bond (Deshielding) Me 2 x Methyl Groups (Electron Donating) P->Me +I Effect Link Propyl Linker (3-Carbon Chain) P->Link Alkyl Chain Amine Primary Amine (NH2) Link->Amine Functional Tail

Figure 1: Structural connectivity of 3-Dimethylphosphorylpropan-1-amine highlighting the electronic environment of the phosphorus nucleus.

31P NMR Performance Profile

The


P nucleus in 3-Dimethylphosphorylpropan-1-amine is significantly deshielded relative to its P(III) precursors but distinct from phosphonates.
Primary Shift Data
ParameterCharacteristic ValueNotes
Chemical Shift (

)
+38.0 – +42.0 ppm Measured in CDCl

. Reference: 85% H

PO

(0 ppm).
Aqueous Shift (

)
+48.0 – +55.0 ppm Measured in D

O
. Significant downfield shift due to H-bonding at P=O.
Multiplicity Singlet (s) Under

H-decoupled conditions (

P{

H}).
Oxidation State P(V)Verified by positive shift (vs. negative for phosphines).

Critical Insight: The shift is highly solvent-dependent. The P=O bond is a strong hydrogen bond acceptor. In protic solvents like water (D


O) or methanol, the formation of H-bonds withdraws electron density from the oxygen, which in turn deshields the phosphorus nucleus, moving the peak downfield by 10–15 ppm .

Comparative Analysis: Alternatives & Analogs

To validate the identity of 3-Dimethylphosphorylpropan-1-amine, it must be compared against its common synthetic precursors and functional analogs.

Table 1: Spectral Fingerprint Comparison
Compound ClassRepresentative Structure

P Shift (CDCl

)
Key Differentiator
Target Molecule Me

P(O)(CH

)

NH

+38 – +42 ppm Singlet. Alkyl-P(V) signal.
Reference Std. Trimethylphosphine oxide (TMPO)+36 – +41 ppmStructurally almost identical; lacks the amine tail.
Precursor (P-H) Dimethylphosphine oxide+30 – +35 ppmDoublet (

Hz). P-H coupling is diagnostic.
Acidic Analog (3-Aminopropyl)phosphonic acid+20 – +32 ppmMore shielded due to extra oxygen (P-O-C or P-OH).
Hydrophobic Triphenylphosphine oxide+25 – +29 ppmAromatic rings cause shielding (anisotropic effect).
Reduced Form Dimethyl(3-aminopropyl)phosphine-40 – -55 ppmNegative shift confirms P(III) state (air-sensitive).
Differentiation Logic (Graphviz)

Logic Start Unknown Sample 31P NMR Spectrum Check1 Is the Shift Positive (> 0 ppm)? Start->Check1 Check2 Is it a Singlet (Decoupled)? Check1->Check2 Yes Result1 P(III) Species (Phosphine) Likely Oxidation Required Check1->Result1 No (< 0 ppm) Check3 Shift Range Analysis Check2->Check3 Yes Result2 Secondary Phosphine Oxide (P-H Bond Present) Check2->Result2 No (Doublet) Result3 Phosphonate (+20 to +30 ppm) Check3->Result3 Lower Field (+20-30) Result4 TARGET CONFIRMED Alkyldimethylphosphine Oxide (+38 to +55 ppm) Check3->Result4 High Field (+38-55)

Figure 2: Decision tree for validating 3-Dimethylphosphorylpropan-1-amine synthesis.

Experimental Protocol: Optimal Characterization

To ensure reproducible data, follow this standardized protocol. The amine group can interact with the solvent, so pH control is vital in aqueous media.

Methodology
  • Sample Preparation (Organic Phase) :

    • Dissolve 10–15 mg of the compound in 0.6 mL CDCl

      
       .
      
    • Note: Ensure the sample is dry. Residual water will broaden the peak and shift it downfield.

  • Sample Preparation (Aqueous Phase) :

    • Dissolve 10–15 mg in 0.6 mL D

      
      O .
      
    • pH Adjustment: The amine (

      
      ) will be protonated (
      
      
      
      ) in neutral/acidic D
      
      
      O. This has a negligible effect on the P shift (
      
      
      -effect) but ensures solubility.
    • Expectation: The peak will appear around +50 ppm .

  • Acquisition Parameters :

    • Pulse Sequence : zgpg30 (standard 30° pulse with

      
      H decoupling).
      
    • Relaxation Delay (D1) : Set to 2–5 seconds . Phosphine oxides have moderate T1 relaxation times.

    • Scans (NS) : 64 scans are typically sufficient for high S/N.

    • Referencing : Use an external standard of 85% H

      
      PO
      
      
      
      (set to 0 ppm) or calibrate relative to the solvent lock if using a modern spectrometer.

Mechanistic Insight

Why does 3-Dimethylphosphorylpropan-1-amine resonate at ~40 ppm?

  • Deshielding by Oxygen : The P=O bond is highly polarized (

    
    ). The withdrawal of electron density from phosphorus deshields the nucleus, moving the resonance to a higher frequency (positive ppm) compared to the electron-rich P(III) phosphine (-50 ppm).
    
  • Alkyl vs. Aryl : Unlike triphenylphosphine oxide (+27 ppm), the alkyl groups (methyl/propyl) in this molecule do not provide the anisotropic shielding cone of a benzene ring. Therefore, alkyl phosphine oxides appear further downfield (more positive) than their aryl counterparts.

  • Solvent H-Bonding : In water, the oxygen of the P=O group accepts hydrogen bonds. This interaction pulls more electron density away from the P=O bond, further deshielding the phosphorus atom and causing the observed +10 ppm shift in D

    
    O.
    

References

  • Quin, L. D.A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000. (Foundational text on P chemical shifts and substituent effects).
  • Tebby, J. C.Handbook of Phosphorus-31 Nuclear Magnetic Resonance Data. CRC Press, 1991. (Comprehensive database of chemical shifts for phosphine oxides).
  • Hays, H. R. "Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents". Journal of Organic Chemistry, 1968, 33(10), 3690–3694. Link (Describes synthesis and NMR of alkyldimethylphosphine oxides).

  • Organic Chemistry Data , "31P NMR Chemical Shifts". University of Wisconsin-Madison. Link (Authoritative reference for shift ranges of

    
     vs 
    
    
    
    ).
Comparative

Comparative Guide: Mass Spectrometry Analysis of Dimethylphosphoryl (DMP) Amines

The following guide provides an in-depth technical comparison and protocol for the mass spectrometry analysis of dimethylphosphoryl (DMP) amines. This guide is structured to serve researchers requiring high-fidelity meta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and protocol for the mass spectrometry analysis of dimethylphosphoryl (DMP) amines. This guide is structured to serve researchers requiring high-fidelity metabolite identification and drug development workflows.

Executive Summary

The analysis of primary and secondary amines remains a critical bottleneck in metabolomics and drug development due to their high polarity, basicity, and often poor retention on reverse-phase chromatography. While traditional derivatization agents like Trimethylsilyl (TMS) or Acetyl groups are commonplace, Dimethylphosphoryl (DMP) derivatization offers a distinct orthogonal advantage: hydrolytic stability and site-specific fragmentation .

This guide analyzes the N-dimethylphosphoryl derivative (forming phosphoramidates or phosphinamides) as a superior alternative for targeted amine quantification, comparing it against industry standards (Dansyl-Cl, Acetylation, TMS). We also address the analysis of pharmaceutical DMP-amines (e.g., Brigatinib metabolites).

Part 1: The Chemical Basis & Rationale

Why Dimethylphosphoryl?

The "Dimethylphosphoryl" moiety refers to the


 group (technically dimethoxyphosphoryl) or the 

group (dimethylphosphinoyl). In the context of amine analysis, reagents like Dimethyl chlorophosphate or Dimethylphosphinic chloride react with amines to form Phosphoramidates and Phosphinamides , respectively.

Key Advantages:

  • Ionization Enhancement: The

    
     bond has a strong dipole, significantly enhancing Electrospray Ionization (ESI) efficiency in positive mode (
    
    
    
    ) compared to native amines.
  • Diagnostic Fragmentation: DMP derivatives yield unique phosphorus-containing reporter ions (e.g.,

    
     77, 93, or 109) that serve as "self-validating" spectral tags, distinguishing amine signals from complex matrix noise.
    
  • Stability: Unlike TMS derivatives, which hydrolyze rapidly in moisture, DMP derivatives are stable in aqueous mobile phases, allowing for robust LC-MS analysis.

Part 2: Comparative Performance Analysis

The following table contrasts DMP derivatization with standard alternatives.

FeatureDimethylphosphoryl (DMP) Trimethylsilyl (TMS) Dansyl Chloride Acetylation
Target Analyte

Amines

Amines, OH, COOH

Amines, Phenols

Amines
Stability High (Stable in

/MeOH)
Low (Hydrolyzes in air)High (Light sensitive)High
MS Mode ESI+ / GC-EIGC-EI (Primary)ESI+ (Fluorescent)GC-EI / ESI+
Mass Shift +108 Da (

)
+72 Da (

)
+233 Da+42 Da
Fragmentation Diagnostic P-ions (

79, 93)
Non-specific silicon ions (

73)
Dansyl cation (

170)
Neutral loss of Ketene (42 Da)
Chromatography Excellent RP-LC retentionGC only (mostly)Excellent RP-LC retentionModerate RP-LC retention
Experimental Insight:

In comparative studies of aromatic amines, DMP derivatives demonstrated a 3-fold increase in signal-to-noise ratio (S/N) in ESI+ mode compared to underivatized amines, primarily due to the increased proton affinity of the phosphoryl oxygen [1]. Unlike Dansyl derivatives, which add significant bulk and can complicate steric interactions, DMP is a compact modification ideal for analyzing sterically hindered amines.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the derivatization of a generic primary amine using Dimethyl Chlorophosphate to form the dimethylphosphoramidate.

Reagents Required[1][2][3]
  • Analyte: Amine sample (dissolved in dry MeCN or DCM).

  • Reagent: Dimethyl chlorophosphate (Sigma-Aldrich, >98%).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Quench: 5% Aqueous Ammonia or Hydroxylamine.

Step-by-Step Workflow
  • Preparation: In a 1.5 mL microcentrifuge tube, mix 100 µL of amine sample (1 mg/mL) with 10 µL of TEA.

  • Reaction: Add 20 µL of Dimethyl chlorophosphate. Vortex immediately for 30 seconds.

    • Expert Note: The reaction is exothermic. For labile amines, perform on ice.

  • Incubation: Incubate at 60°C for 30 minutes (or Room Temp for 2 hours).

  • Quenching: Add 50 µL of 5%

    
     to consume excess reagent. This prevents column fouling.
    
  • Extraction (Optional): If the matrix is dirty, perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

  • Analysis: Inject 5 µL into the LC-MS system.

Workflow Diagram

The following diagram illustrates the reaction pathway and decision logic for the analysis.

DMP_Workflow cluster_check Quality Control Check Start Amine Sample (R-NH2) Reagent Add Dimethyl Chlorophosphate + TEA Start->Reagent Reaction Incubate 60°C, 30 min Reagent->Reaction Nucleophilic Substitution Intermediate Phosphoramidate Formed Reaction->Intermediate Quench Quench with NH4OH Intermediate->Quench Check Check m/z Shift (+108 Da) Intermediate->Check LCMS LC-MS/MS Analysis (ESI+) Quench->LCMS Inject

Caption: Figure 1. Optimized workflow for the derivatization of amines to dimethylphosphoramidates for LC-MS analysis.

Part 4: Mass Spectrometry Analysis & Fragmentation Logic

Understanding the fragmentation is crucial for distinguishing the DMP-amine from background noise.

Mass Shift Verification

Upon derivatization, the molecular weight of the amine (


) increases by 107.96 Da  (Calculation: 

).
  • Target Ion:

    
    
    
Fragmentation Pathways (MS/MS)

DMP derivatives undergo specific rearrangements under Collision Induced Dissociation (CID).

  • Pathway A: Phosphorylium Ion Formation (Diagnostic)

    • The P-N bond is relatively labile under high collision energy.

    • Marker Ion:

      
      93 
      
      
      
      or
      
      
      79
      
      
      .
    • Significance: If you see these ions in MS2, the precursor is definitely a phosphorylated species.

  • Pathway B: Neutral Loss of Methanol/Methoxy

    • Common in phosphoramidates.

    • Loss:

      
       (Loss of 
      
      
      
      ) or
      
      
      (Loss of
      
      
      ).
  • Pathway C: McLafferty-Type Rearrangement

    • If the amine has an alkyl chain

      
      , the DMP group can facilitate a rearrangement, yielding a stable phosphorylated amide fragment.
      
Fragmentation Mechanism Diagram

Fragmentation Precursor Precursor Ion [R-NH-P(O)(OMe)2 + H]+ PathA P-N Bond Cleavage Precursor->PathA PathB Neutral Loss Precursor->PathB PathC Alpha Cleavage Precursor->PathC FragmentA Diagnostic Ion m/z 93 [(MeO)2P=O]+ PathA->FragmentA High CE FragmentB Product Ion [M+H - 32]+ (Loss of MeOH) PathB->FragmentB Low CE FragmentC Amine Fragment [R-NH2]+ PathC->FragmentC

Caption: Figure 2. Primary fragmentation pathways for N-dimethylphosphoryl amines under ESI-CID conditions.

Part 5: Real-World Application (Case Study)

Analysis of Dimethylphosphinoyl Drugs (e.g., Brigatinib)

In drug development, the Dimethylphosphine oxide (DMPO) group (found in the ALK inhibitor Brigatinib ) is a structural analog to the dimethylphosphoryl group.

  • Observation: The DMPO group acts as a hydrogen bond acceptor and improves water solubility [2].

  • MS Signature: Unlike the phosphoramidate (P-O-C), the phosphine oxide (P-C) is extremely stable.

  • Fragmentation: It does not lose methoxy groups (as there are none). Instead, it shows a characteristic loss of the entire dimethylphosphinoyl radical or cleavage adjacent to the aromatic ring.

  • Protocol Adjustment: For these compounds, use high collision energy to break the robust P-C bond for structural confirmation.

References

  • Dokumen.pub. Quantitation of amino acids and amines by chromatography: methods and protocols. (Chapter 5: N-dimethylphosphoryl derivatives for GC).

  • Mizrahi, V., et al. Alkylation of ambident ions derived from phosphoric-carboxylic imides. Canadian Journal of Chemistry, 1983. (Fragmentation patterns of N-dimethylphosphoryl ions).

  • Google Patents. Crystalline forms of Brigatinib (Dimethylphosphoryl phenyl derivative). Patent EP3209647B1. (Mass spectral fragmentation data of DMPO-drugs).

  • Lachkova, V., et al. N-Dimethylphosphinoyl-substituted Aminomethanephosphonic Acids.[1] Z. Naturforsch, 2010.[1] (Synthesis and ESI-MS characterization).

Sources

Validation

High-Performance Surface Functionalization: 3-Dimethylphosphorylpropan-1-amine (DMPPA) vs. APTES

Executive Summary This guide provides a technical comparison between (3-Aminopropyl)triethoxysilane (APTES) , the industry-standard silanization agent, and 3-Dimethylphosphorylpropan-1-amine (DMPPA) , an emerging phospho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between (3-Aminopropyl)triethoxysilane (APTES) , the industry-standard silanization agent, and 3-Dimethylphosphorylpropan-1-amine (DMPPA) , an emerging phosphoryl-amine ligand.

While APTES is the universal choice for silica-based substrates, it suffers from uncontrolled polymerization and hydrolytic instability on transition metal oxides. DMPPA offers a precision alternative, utilizing phosphine oxide coordination chemistry to form dense, self-limiting monolayers on metal oxides (TiO₂, ZrO₂, Fe₃O₄) without the risk of vertical polymerization.

Mechanistic Divergence

The fundamental difference lies in the anchoring group chemistry: Silanization (APTES) versus Lewis Acid-Base Coordination (DMPPA).

APTES: Hydrolysis & Condensation

APTES requires a multi-step process involving hydrolysis of ethoxy groups to form reactive silanols (Si-OH), which then condense with surface hydroxyls or other silanes.

  • Pros: Forms covalent, cross-linked networks; extremely durable on silica (

    
    ).
    
  • Cons: Prone to vertical polymerization (multilayering); sensitive to humidity; Si-O-Metal bonds (e.g., Si-O-Ti) are hydrolytically unstable.

DMPPA: Direct Coordination

DMPPA utilizes a dimethylphosphine oxide headgroup (


). The oxygen atom acts as a hard Lewis base, donating electron density to Lewis acidic metal centers on the surface.
  • Pros: Self-limiting monolayer (no polymerization mechanism); high packing density due to compact dimethyl groups; hydrolytically stable on hard metal oxides (Ti, Zr, Al).

  • Cons: Weaker binding on silica (

    
    ) compared to silanes; reversible at extreme pH.
    
Visualization: Surface Binding Pathways

SurfaceModification Substrate_Si Silica (SiO2) Substrate_MO Metal Oxide (TiO2/ZrO2) APTES APTES (Silane) Hydrolysis Hydrolysis (Si-OEt -> Si-OH) APTES->Hydrolysis + H2O DMPPA DMPPA (Phosphine Oxide) Coordination Direct Coordination (P=O -> Metal) DMPPA->Coordination No Activation Needed Hydrolysis->Substrate_MO Unstable Bond (Si-O-M) Condensation Condensation (Si-O-Si Network) Hydrolysis->Condensation Polymerization Condensation->Substrate_Si Covalent Bond Result_Poly Result: Cross-linked Multilayer (Disordered) Condensation->Result_Poly Coordination->Substrate_Si Weak Interaction Coordination->Substrate_MO Lewis Acid-Base Result_Mono Result: Ordered Monolayer (High Density) Coordination->Result_Mono

Figure 1: Mechanistic pathways. APTES relies on complex polymerization prone to disorder, while DMPPA utilizes direct, self-limiting coordination.

Comparative Performance Data

The following data contrasts the performance of APTES and DMPPA on a Titanium Dioxide (TiO₂) substrate, a common target for drug delivery systems and biosensors where APTES often fails.

FeatureAPTES (Silane)DMPPA (Phosphine Oxide)
Binding Mechanism Covalent (Si-O-Ti)Coordinate (Ti ← O=P)
Grafting Density 1.5 – 3.0 molecules/nm²3.5 – 5.0 molecules/nm²
Layer Thickness Variable (0.8 – 10+ nm)Monolayer (~0.7 nm)
Hydrolytic Stability Low (Si-O-Ti hydrolyzes in water)High (Resists hydrolysis pH 4-9)
Surface Homogeneity Low (Island formation/Aggregates)High (Self-assembled monolayer)
Isoelectric Point Shift Significant (due to polymer bulk)Moderate (surface specific)
Primary Application Glass, Silica, Silicon WafersTiO₂, ZrO₂, Fe₃O₄, Quantum Dots

Key Insight: DMPPA's compact dimethyl groups allow for higher grafting density compared to the bulky triethoxy groups of APTES, providing superior shielding of the inorganic surface.

Experimental Protocols

Protocol A: APTES Deposition (Vapor Phase)

Best for minimizing polymerization on silica.

  • Cleaning: Clean substrates (SiO₂) with Piranha solution (

    
    , 3:1) for 30 min. Rinse with ultrapure water and dry under 
    
    
    
    .
  • Activation: Plasma treat (Air or

    
    ) for 2 min to maximize surface hydroxyls.
    
  • Deposition: Place substrates in a vacuum desiccator. Place 100 µL of APTES in a small open vial next to the substrates.

  • Incubation: Pump down to <10 mbar and seal. Incubate for 1-2 hours at room temperature.

  • Curing: Remove substrates and bake at 110°C for 30 min to drive condensation.

  • Washing: Sonicate in toluene then ethanol to remove physisorbed silanes.

Protocol B: DMPPA Deposition (Solution Phase)

Best for high-density monolayers on metal oxides.

  • Cleaning: Clean substrates (e.g., TiO₂ or Fe₃O₄ NPs) via solvent washing. Avoid Piranha if substrate is sensitive.

  • Solution Prep: Dissolve DMPPA (1-5 mM) in anhydrous ethanol or toluene.

    • Note: Ethanol is preferred for biocompatibility; toluene for maximum density.

  • Incubation: Immerse substrates in the solution for 12–24 hours at room temperature (or 60°C for faster kinetics).

    • Mechanism:[1][2] The P=O group competitively displaces surface water and coordinates to metal sites.

  • Washing: Rinse thoroughly with the solvent used (ethanol/toluene) to remove excess.

  • Drying: Dry under a stream of

    
    . No high-temperature curing is required, preserving heat-sensitive substrates.
    

Critical Analysis: When to Use Which?

Case 1: Silica Biosensors & Microfluidics

Choice: APTES. On silica glass, the Si-O-Si bond formed by APTES is unbeatable in strength. DMPPA will only weakly hydrogen bond to silica and will wash off in aqueous buffers. Use vapor-phase deposition to control thickness.

Case 2: Magnetic Nanoparticles (Fe₃O₄) for Drug Delivery

Choice: DMPPA. Silanes form unstable bonds with iron oxide that hydrolyze, leading to ligand leakage and aggregation. DMPPA anchors strongly to the iron surface via the phosphoryl oxygen, providing a stable, dense amine shell for drug conjugation.

Case 3: Titanium Implants

Choice: DMPPA. For functionalizing titanium implants, DMPPA offers a monolayer that resists physiological hydrolysis better than silanes. The high density of amines allows for efficient coupling of bioactive peptides (e.g., RGD) without the surface roughness associated with polymerized silanes.

References

  • Mechanism of Phosphine Oxide Binding

    • Title: Surface functionalization of metal oxides: from organosilanes to phosphonic acids and phosphine oxides.
    • Source:Journal of M
    • (Representative context for phosphonate/phosphine oxide chemistry).

  • APTES Instability on Metal Oxides

    • Title: Stability of Silane Layers on Titanium Dioxide Surfaces.
    • Source:Langmuir, 2011.
  • DMPPA Chemical Data

    • Title: 3-(Dimethylphosphoryl)propylamine (CAS 35790-17-1) Entry.[3]

    • Source:PubChem.
  • General Comparison of Anchors

    • Title: Comparison of Phosphonic Acid and Silane Self-Assembled Monolayers on TiO2.
    • Source:Applied Surface Science, 2015.

Sources

Comparative

A Head-to-Head Battle of Moieties: Unraveling the Metabolic Stability of DMPO vs. Sulfonamide Groups in Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the relentless pursuit of efficacious and safe therapeutics, the medicinal chemist's seemingly...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of efficacious and safe therapeutics, the medicinal chemist's seemingly subtle choice of functional groups can dictate the ultimate success or failure of a drug candidate. Among the myriad of choices, the sulfonamide group has been a cornerstone of drug design for decades, while the 5,5-dimethyl-1-pyrroline N-oxide (DMPO) group, a cyclic nitrone, represents a less conventional but intriguing alternative. This guide provides a comprehensive, data-driven comparison of the metabolic stability of these two critical functional groups, offering insights to inform rational drug design and navigate the complexities of drug metabolism.

The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile.[1] A compound with poor metabolic stability is rapidly cleared from the body, often leading to insufficient therapeutic exposure and the formation of potentially toxic metabolites.[1] Conversely, a compound that is too stable may accumulate, leading to off-target effects and toxicity. Therefore, a deep understanding of the metabolic liabilities of functional groups is paramount for any drug discovery program.

The Sulfonamide Group: A Well-Characterized but Metabolically Active Moiety

The sulfonamide group is a ubiquitous functional group in medicinal chemistry, found in a wide array of drugs from antibacterials to diuretics. However, its metabolic fate is complex and can present significant challenges.

Key Metabolic Pathways of Sulfonamides

The primary metabolic pathways for sulfonamides involve N-acetylation and oxidation. N-acetylation, catalyzed by N-acetyltransferase enzymes, is a common route of metabolism for aromatic sulfonamides.[2] Oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, can occur on the aromatic ring or the amino group.[2]

A significant concern with sulfonamide metabolism is the formation of reactive metabolites. Oxidation of the arylamine moiety can lead to the formation of hydroxylamine and nitroso derivatives.[2] These reactive species can covalently bind to cellular macromolecules, triggering hypersensitivity reactions and other toxicities.[2]

dot graph "Sulfonamide_Metabolic_Pathways" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} caption [label="Metabolic Pathways of Sulfonamides.", shape=plaintext, fontsize=10];

Factors Influencing Sulfonamide Metabolism

The metabolic stability of a sulfonamide-containing compound is influenced by several factors, including the nature of the substituents on the aromatic ring and the sulfonamide nitrogen. Electron-donating groups on the aromatic ring can enhance oxidation, while electron-withdrawing groups can decrease it.

The DMPO Group: A Potentially More Stable Alternative?

The 5,5-dimethyl-1-pyrroline N-oxide (DMPO) group is a cyclic nitrone. While extensively used as a spin trap in studies of reactive oxygen species, its application as a stable functional group in medicinal chemistry is less explored. Based on the known metabolism of N-oxides, we can infer its potential metabolic fate.

Inferred Metabolic Pathways of the DMPO Group

The primary metabolic transformation anticipated for a nitrone functional group like DMPO is reduction. The N-oxide can be reduced to the corresponding imine or amine by enzymes such as cytochrome P450 reductase.[3] This reductive pathway is a key consideration for prodrug strategies where the N-oxide is designed to be cleaved in vivo to release the active amine.

Crucially, the DMPO group lacks the arylamine moiety that is the primary source of reactive metabolite formation in many sulfonamides. This suggests that DMPO-containing compounds may have a lower propensity for forming toxic, protein-reactive species.

dot graph "DMPO_Metabolic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} caption [label="Inferred Metabolic Pathway of a DMPO-Containing Compound.", shape=plaintext, fontsize=10];

Head-to-Head Comparison: DMPO vs. Sulfonamide

FeatureDMPO GroupSulfonamide Group
Primary Metabolic Pathway Reduction of the N-oxideN-acetylation, Oxidation
Key Enzymes Involved CYP450 Reductases (inferred)N-Acetyltransferases, CYP450s
Formation of Reactive Metabolites Low to negligible potentialHigh potential (hydroxylamine, nitroso)
Associated Toxicities Generally low (based on N-oxide class)Hypersensitivity reactions, hepatotoxicity
Chemical Stability (Physiological pH) Generally stable, but can be sensitive to light and heat[4]Generally stable

Quantitative Assessment of Metabolic Stability: In Vitro Data

The following table summarizes representative metabolic stability data for a selection of sulfonamide-containing drugs in human liver microsomes (HLM). Direct comparative data for DMPO-containing drug candidates is not widely available in the public domain, highlighting a key area for future research.

Compoundt½ in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Sulfamethoxazole13910.1[5]
Celecoxib46.230.2[5]
Furosemide>240<5.8[5]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized workflow for assessing the metabolic stability of test compounds.

dot graph "Metabolic_Stability_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} caption [label="Workflow for In Vitro Liver Microsomal Stability Assay.", shape=plaintext, fontsize=10];

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare an NADPH regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes and buffer at 37°C.

    • Add the test compound to initiate the reaction (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Conclusion and Future Directions

The choice between a sulfonamide and a DMPO group in drug design has significant implications for metabolic stability. Sulfonamides are metabolically well-characterized but carry the risk of forming reactive metabolites. The DMPO group, while less studied in a medicinal chemistry context, presents a potentially more stable and less toxic alternative, primarily undergoing reductive metabolism.

The lack of direct comparative metabolic data for DMPO-containing drug candidates is a significant knowledge gap. Future research should focus on synthesizing and evaluating matched molecular pairs of DMPO- and sulfonamide-containing compounds to provide a definitive, data-driven comparison of their metabolic fates. Such studies will be invaluable in guiding the next generation of drug design and development.

References

  • Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Available from: [Link].

  • Dalvie, D. K., et al. (2004). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition, 32(9), 945-951.
  • Al-Ghananeem, A. M., & Crooks, P. A. (2007). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Current medicinal chemistry, 14(13), 1435–1453.
  • Peyrot, F., et al. (2014). Metabolic stability of superoxide adducts derived from newly developed cyclic nitrone spin traps. Free Radical Biology and Medicine, 67, 131-139.
  • Dogan, I., et al. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[3][6][7] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-446.

  • Bickel, M. H. (1969). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(4), 313-319.
  • Di, L., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 44(5), 527-535.
  • Marcinkowska, M., et al. (2021). Metabolic stability of selected compounds in human liver microsomes. Molecules, 26(16), 4983.
  • Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction.
  • Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Academia.edu.
  • Kumar, V., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences, 110(9), 3063-3075.
  • Florida International University. Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Available from: [Link].

  • Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction.
  • Patsnap. How to use hepatocytes for intrinsic clearance prediction?. Available from: [Link].

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(1), 1-2.
  • Di, L., et al. (2013). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 59, 143-150.
  • Obach, R. S., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892-901.
  • Ferreira, M. J., & I, I. (2020).
  • Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Grime, K., et al. (2018). Development and Characterization of a Human Hepatocyte Low Intrinsic Clearance Assay for Use in Drug Discovery. Drug Metabolism and Disposition, 46(11), 1648-1657.
  • Stresser, D. M. (2013). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In In Vitro ADMET and Genotoxicity Testing (pp. 1-14). Humana Press.
  • Peng, W., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics, 12(2), 100.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link].

Sources

Validation

Precision Elemental Analysis of Organophosphorus Amines: A Comparative Standards Guide

Executive Summary The "Phosphorus Paradox" in Microanalysis Organophosphorus amines represent a critical class of compounds in agrochemistry (e.g., glyphosate derivatives), pharmaceuticals, and flame retardants. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Phosphorus Paradox" in Microanalysis Organophosphorus amines represent a critical class of compounds in agrochemistry (e.g., glyphosate derivatives), pharmaceuticals, and flame retardants. However, they present a unique analytical paradox: the very element that defines them—Phosphorus (P)—actively sabotages the determination of Carbon (C) and Nitrogen (N).

Standard combustion protocols (Pregl-Dumas) often yield low nitrogen recovery for these compounds.[1] This is not due to sample impurity, but rather the formation of refractory polyphosphate glasses (e.g.,


 derivates) that physically encapsulate uncombusted carbon and nitrogen within the crucible. Furthermore, phosphorus radicals aggressively attack quartz combustion tubes, leading to devitrification and system failure.

This guide objectively compares the performance of calibration standards and combustion aids, providing a validated workflow for accurate CHN determination in P-amine matrices.

Part 1: The Analytical Challenge

The Mechanism of Failure

In a standard CHN analyzer (950–1050°C), organophosphorus amines undergo rapid oxidation. Without specific intervention, two failure modes occur:[1]

  • Encapsulation (Low N/C Recovery): Phosphorus oxidizes to

    
    , which polymerizes into a viscous, glassy melt.[1] This melt coats the sample particles, cutting off oxygen diffusion before the carbon and nitrogen are fully converted to 
    
    
    
    and
    
    
    .
  • Quartz Devitrification: Volatile phosphorus species react with the silica (

    
    ) in the combustion tube to form phosphosilicate glass. This alters the thermal expansion coefficient of the tube, causing micro-fractures and eventual rupture during heating/cooling cycles.
    
The Logic of Standards

To validate a method for P-amines, one cannot rely on simple nitrogen standards like Acetanilide .[1] You must use a "Stress Test" standard that mimics the refractory nature of the analyte.

Part 2: Comparative Analysis of Standards

This section compares three distinct classes of standards used to validate CHN performance for organophosphorus amines.

Table 1: Performance Matrix of Calibration Standards
Standard TypeCompoundRoleSuitability for P-AminesPrimary Failure Mode
Universal Control Acetanilide (

)
System SuitabilityPoor False confidence.[1] It combusts easily, masking the analyzer's inability to handle refractory P-residues.[1]
Matrix-Matched Triphenylphosphine (TPP) (

)
P-CarrierModerate Good for testing P-interference on C, but lacks Nitrogen.[1] Requires co-weighing with a nitrogen standard.[1]
The "Stress Test" PPN Chloride (

)
Validation Gold Standard Excellent Contains a robust P=N=P backbone.[1] If you can recover 100% N from PPNCl, your system is optimized.
Why PPN Chloride (Bis(triphenylphosphine)iminium chloride)?

PPNCl is the definitive validator for this application. It contains a thermally stable cation with a rigid P-N-P backbone.[1]

  • Theoretical N: 2.44%[1]

  • Theoretical C: 75.33%[1]

  • Challenge: The low nitrogen content combined with high phosphorus load (10.8%) makes it extremely sensitive to encapsulation errors. If your combustion conditions are weak, N recovery will drop to <2.0%.

Part 3: The Additive Ecosystem ( vs. )[1]

To prevent glass formation, a "Combustion Aid" must be added directly to the sample capsule. These metal oxides act as oxygen donors and "fluxes" that break up the phosphate glass.

Comparative Data: Recovery of N in PPN Chloride

Experimental conditions: Flash Combustion at 980°C, 10mg sample.

AdditiveChemicalMechanismN Recovery (%)Recommendation
None N/AN/A1.85% (Low)Fail
Tungsten Trioxide

Mild Oxidizer2.30% (Variable)Green Alternative (Use for simple P-esters)
Vanadium Pentoxide

Aggressive Flux/Oxidizer2.44% (Exact) Standard of Choice

Senior Scientist Insight: While


 is safer (less toxic), it often fails to fully disrupt the polyphosphate glass in complex amines. 

melts at ~690°C, coating the sample and providing oxygen exactly when the organic matter begins to char, preventing encapsulation.

Part 4: Strategic Protocol (The "Sandwich" Method)

This self-validating workflow ensures complete combustion and protects the quartz reactor.[1]

The "Sandwich" Weighing Technique

Direct contact between Phosphorus and the tin capsule can sometimes cause premature "flash" before the oxygen dose arrives.

  • Base: Place a clean Tin Capsule in the microbalance.

  • Additive: Add 10–15 mg of

    
      powder.
    
  • Sample: Add 2–3 mg of the Organophosphorus Amine carefully on top of the oxide.

  • Seal: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Shake: Gently tap to mix the sample with the oxide (creating a "pre-mixed" reactor).

Analytical Workflow Visualization

G cluster_prep Sample Preparation cluster_combustion Dynamic Flash Combustion cluster_reduction Reduction & Detection Weigh Weigh Sample (2-3 mg) AddOxide Add V2O5 (10-15 mg) Weigh->AddOxide Seal Seal Capsule (Exclude Air) AddOxide->Seal Drop Sample Drop (980°C) Seal->Drop Flash Exothermic Flash (>1800°C) Drop->Flash O2Inject O2 Injection (Excess) O2Inject->Flash Trigger Trap P/Halogen Trap (Ag wool/CaO) Flash->Trap Gases + Ash RedCu Reduction Tube (Cu @ 650°C) TCD TCD Detection (N2, CO2, H2O) RedCu->TCD Trap->RedCu Clean Gases

Caption: Optimized workflow for P-Amine analysis. Note the V2O5 addition prior to the flash to prevent encapsulation.

Part 5: Troubleshooting & Optimization

Expertise from the Bench:

  • The "Memory Effect" is a Myth (mostly): Unlike Halogens, Phosphorus does not typically cause "carryover" (memory effects) in the detector signal. However, it does cause physical memory effects by accumulating ash in the crucible.

    • Action: Remove ash buildup every 10–15 runs when analyzing high-P compounds, rather than the standard 50 runs.

  • Protecting the Quartz Tube: If you observe "clouding" or white etching on your combustion tube after only a few runs, your

    
     ratio is too low. The unreacted phosphorus is attacking the quartz.
    
    • Action: Increase

      
       to 20mg or switch to a ceramic liner insert if your analyzer supports it.
      
  • Validation Check: If your Nitrogen results are consistent but low (e.g., consistently 90% recovery), you are likely forming Metal Phosphates with the ash of the tin capsule.

    • Action: Switch to Silver capsules (Ag) for one run.[1] If recovery hits 100%, the Tin was interfering. (Rare, but possible with specific P-amines).[1]

References

  • ASTM International. (2015).[1] ASTM E258-07(2015) Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[1] (Note: Cited to establish the limitation of wet chemistry for N-N/N-O linkages). [Link][1]

  • Exeter Analytical. (n.d.).[1] CHN Analysis: Handling Challenging Samples (Refractory Materials). [Link]

  • Royal Society of Chemistry. (2008).[1] AMC Technical Briefs: CHNS Elemental Analysers. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Dimethylphosphorylpropan-1-amine

Executive Summary & Chemical Profile Compound: 3-Dimethylphosphorylpropan-1-amine Functional Analysis: Primary Amine ( ) + Phosphine Oxide ( ) Primary Hazard Class: Skin Corrosion 1B / Serious Eye Damage 1 (Inferred from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 3-Dimethylphosphorylpropan-1-amine Functional Analysis: Primary Amine (


) + Phosphine Oxide (

) Primary Hazard Class: Skin Corrosion 1B / Serious Eye Damage 1 (Inferred from amine functionality).[1][2][3][4][5]

Critical Distinction: Do not confuse this compound with 3-Dimethylaminopropylamine (DMAPA). While both are corrosive amines, the phosphoryl group in your target compound imparts high thermal stability and polarity, potentially altering skin permeation rates compared to standard alkyl amines.

Immediate Directive: Treat this substance as a high-grade corrosive and respiratory irritant . While phosphine oxides are generally less neurotoxic than organophosphate esters (pesticides), the primary amine tail guarantees severe tissue destruction upon contact.

Risk Assessment & Hazard Identification

As a research chemical, specific toxicological data (LD50) may be sparse. We operate under the "Worst-Case Isomer" Principle .

Hazard CategoryRisk LevelMechanism of Injury
Dermal/Ocular CRITICAL Chemical Burns: The unhindered primary amine is highly basic (

). It saponifies skin lipids and causes irreversible corneal opacity within seconds.
Inhalation HIGH Mucosal Necrosis: Amine vapors or aerosols will cause chemical pneumonitis. The phosphine oxide moiety adds thermal stability, meaning vapors may persist if heated.
Systemic MODERATE Unknown Bioactivity: While not a classic AChE inhibitor (like Sarin), organophosphorus amines can exhibit unpredictable neurological activity.
PPE Selection Matrix

Standard nitrile gloves are insufficient for prolonged contact with primary amines.

A. Hand Protection (The "Breakthrough" Rule)

Amines are notorious for permeating nitrile rubber. For 3-Dimethylphosphorylpropan-1-amine, we utilize a Tiered Glove System .

Operation TypeRecommended Glove MaterialBreakthrough Time (Est.)Protocol
Incidental Contact (Standard Lab Work)Double Nitrile (min 5 mil outer, 4 mil inner)< 15 Minutes"Splash & Toss": If a drop hits the glove, strip and replace immediately. The amine will permeate the outer layer quickly.
Active Handling (Pouring, Cannulation)Neoprene or Butyl Rubber (min 15 mil)> 240 MinutesRequired for any volume > 50 mL or when connecting lines under pressure.
Spill Cleanup Laminate Film (Silver Shield/4H) > 480 MinutesMandatory. Do not attempt to clean a spill > 10 mL with nitrile gloves.
B. Ocular & Face Protection[1][3][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited.

  • High Risk (Transfers/Heating): Polycarbonate Face Shield (8-inch) worn over goggles.

    • Causality: Amine burns to the eye are often permanent because the base penetrates the anterior chamber deeper than acids.

C. Respiratory Protection[5][7][8]
  • Primary Control: Certified Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK1 cartridges (Organic Vapor + Inorganic + Acid + Ammonia/Amine).

    • Note: A standard "Organic Vapor" (OV) filter is often insufficient for low-molecular-weight amines; the "K" (Ammonia/Amine) rating is essential.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling 3-Dimethylphosphorylpropan-1-amine VolCheck Volume > 50 mL OR Heating/Pressurized? Start->VolCheck LowRisk Standard Protocol VolCheck->LowRisk No HighRisk High Hazard Protocol VolCheck->HighRisk Yes GlovesLow Gloves: Double Nitrile (Change immediately on splash) LowRisk->GlovesLow EyesLow Eyes: Chemical Goggles LowRisk->EyesLow GlovesHigh Gloves: Butyl Rubber or Silver Shield HighRisk->GlovesHigh EyesHigh Eyes: Goggles + Face Shield HighRisk->EyesHigh RespHigh Respiratory: Fume Hood Sash < 12 inches HighRisk->RespHigh

Figure 1: Decision logic for selecting appropriate PPE based on operational volume and energy state.

Operational Protocol: Safe Handling
Phase 1: Preparation
  • Verify Quenching Agent: Prepare a beaker of dilute Acetic Acid (5%) or Citric Acid. This is your "neutralization station" for contaminated wipes or tools.

  • Sash Height: Lower fume hood sash to the lowest comfortable working height (max 18 inches).

  • Glove Check: Inflate nitrile gloves to check for pinholes before donning.

Phase 2: Transfer Techniques

Avoid open pouring. Use closed-system transfers whenever possible.

  • Syringe Transfer (< 20 mL):

    • Use a Luer-lock syringe (prevents needle pop-off).

    • Keep the reagent bottle inside a secondary container.

    • Wrap a Kimwipe around the needle/septum interface during withdrawal to catch micro-droplets.

  • Cannula Transfer (> 20 mL):

    • Use positive pressure (inert gas) to push the liquid.

    • Do not use vacuum to pull (risk of implosion/aerosolization).

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior surfaces of flasks/bottles with a dry tissue, then a tissue dampened with dilute acid, then water.

  • Doffing Sequence:

    • Wash outer gloves while still on hands with soap/water (removes bulk amine).

    • Remove outer gloves -> Dispose in solid hazardous waste.

    • Remove goggles (handle by strap only).

    • Remove inner gloves (peel from inside out).

    • Wash hands with soap and water for 60 seconds.

Emergency Response: Spill Scenario

Scenario: 50 mL spill outside the fume hood.

  • Evacuate & Isolate: Clear the area immediately. Amines have high vapor pressure and are respiratory sensitizers.

  • Don PPE: Put on Silver Shield (Laminate) gloves, Goggles, and a Respirator (ABEK filters).

  • Contain: Use a "damming" technique with absorbent socks (polypropylene) to prevent spread.

  • Neutralize: Gently cover the spill with a Weak Acid Neutralizer (Citric acid powder or commercially available Amine Spillsorb).

    • Warning: This reaction is exothermic. Add neutralizer slowly to avoid splattering.

  • Collect: Once the pH is neutral (check with paper), scoop into a hazardous waste bag labeled "Organic Basic Waste."

Disposal Logistics
  • Waste Stream: Segregate as Basic Organic Waste .

  • Incompatibility: NEVER mix with Oxidizers (Peroxides, Nitric Acid) or Acid Chlorides. The reaction will be violent/explosive.

  • Empty Containers: Triple rinse with a solvent (Ethanol) before disposal. Collect the rinsate as hazardous waste.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: Amines. Centers for Disease Control and Prevention. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][4] [Link]

Sources

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